3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQEPXOSAFKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375244 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-46-0 | |
| Record name | (3-Cyanophenyl)boronic acid pinacol ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. This document consolidates essential data, including physical constants, spectroscopic information, and reactivity profiles. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
This compound, also known as 3-cyanophenylboronic acid pinacol ester, is an aromatic organoboron compound.[1] Its structure incorporates a benzonitrile moiety and a pinacolboronate ester group. This arrangement makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The pinacol ester provides enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, facilitating its handling and use in a wide range of synthetic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 214360-46-0 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Solubility | Good solubility in common organic solvents such as THF, Dioxane, Toluene, and DMF. | [2] |
| Stability | Stable under standard conditions, but sensitive to moisture. Should be stored under an inert atmosphere. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl groups of the pinacol ester.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | s | 1H | Ar-H |
| ~7.9-8.0 | d | 1H | Ar-H |
| ~7.6-7.7 | d | 1H | Ar-H |
| ~7.4-7.5 | t | 1H | Ar-H |
| 1.35 | s | 12H | -C(CH₃)₂ |
Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. Actual values may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~119 | -CN |
| ~113 | Ar-C |
| ~84 | -O-C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a coupling partner in transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the cyanophenyl group and various organic halides or triflates. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
A generalized reaction scheme is as follows:
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure is adapted from standard methods for the synthesis of aryl pinacol boronate esters from the corresponding aryl halide.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling with 4-Iodoanisole
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the title compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 eq), 4-iodoanisole (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) are combined.
-
Solvent and Base: A solvent system, typically a mixture of toluene and water (e.g., 4:1), and a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), are added.
-
Inert Atmosphere: The flask is purged with an inert gas.
-
Reaction: The mixture is heated to reflux (around 100 °C) and stirred vigorously for 2-8 hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield 3-(4-methoxyphenyl)benzonitrile.
Safety Information
This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the biaryl structures synthesized using this building block are prevalent in many biologically active compounds. The cyanophenyl moiety is a common feature in various pharmaceutical agents.
Structurally related boronic acid derivatives have been explored for various applications. For instance, benzyl boronate tags have been utilized for the subcellular targeting of molecules to the nucleus, which is crucial for understanding biological processes and for enhancing the efficacy of certain drugs.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. This guide provides essential information for its safe and effective use in a research and development setting.
References
An In-depth Technical Guide to 3-(cyanophenyl)boronic acid pinacol ester: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(cyanophenyl)boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.
Core Compound Structure and Properties
3-(cyanophenyl)boronic acid pinacol ester, with the chemical formula C₁₃H₁₆BNO₂, is an aromatic boronic ester featuring a cyano group at the meta-position of the phenyl ring. The pinacol ester group provides stability and facilitates purification, making it a favored reagent in various cross-coupling reactions.[1]
Structure:
Table 1: Physicochemical Properties of 3-(cyanophenyl)boronic acid pinacol ester
| Property | Value |
| Molecular Formula | C₁₃H₁₆BNO₂ |
| Molecular Weight | 229.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| CAS Number | 214360-46-0 |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |
Synthesis and Purification
The synthesis of 3-(cyanophenyl)boronic acid pinacol ester is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, of 3-bromobenzonitrile with bis(pinacolato)diboron (B₂pin₂).[2][3]
Experimental Protocol: Synthesis via Miyaura Borylation
Reaction Scheme:
Materials:
-
3-Bromobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude 3-(cyanophenyl)boronic acid pinacol ester can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system as the eluent. A typical starting gradient is 95:5 hexane:ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with the hexane/ethyl acetate gradient, gradually increasing the polarity.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(cyanophenyl)boronic acid pinacol ester as a white to off-white solid.
Spectroscopic Characterization Data
Table 2: NMR Spectroscopic Data for 3-(cyanophenyl)boronic acid pinacol ester (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.98 | s | 1H | Ar-H |
| 7.93 | d | 1H | Ar-H | |
| 7.63 | d | 1H | Ar-H | |
| 7.45 | t | 1H | Ar-H | |
| 1.35 | s | 12H | -C(CH₃)₂ | |
| ¹³C NMR | 139.1 | Ar-C | ||
| 136.5 | Ar-C | |||
| 132.8 | Ar-C | |||
| 128.8 | Ar-C | |||
| 118.7 | -CN | |||
| 112.5 | Ar-C | |||
| 84.4 | -O-C(CH₃)₂ | |||
| 24.9 | -C(CH₃)₂ |
Note: The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.
Key Applications in Organic Synthesis and Drug Discovery
3-(cyanophenyl)boronic acid pinacol ester is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from its ability to participate in a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. 3-(cyanophenyl)boronic acid pinacol ester serves as the organoboron partner, enabling the introduction of the 3-cyanophenyl moiety into a wide range of molecular scaffolds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in drug candidates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 3-(cyanophenyl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Chan-Evans-Lam Amination
The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed C-N bond-forming reaction between an organoboron compound and an amine.[4] This reaction provides a valuable route to synthesize N-aryl amines, an important class of compounds in medicinal chemistry. Optimized conditions have been developed for the coupling of aryl boronic acid pinacol esters, including 3-(cyanophenyl)boronic acid pinacol ester, with both alkyl and aryl amines.[4][5]
Experimental Protocol: Optimized Chan-Evans-Lam Amination with Aryl Amines [4]
-
To a reaction tube, add the aryl amine (1.0 eq), 3-(cyanophenyl)boronic acid pinacol ester (1.5 eq), Cu(OAc)₂ (1.5 eq), and 4Å molecular sieves.
-
Add a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture through Celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired N-(3-cyanophenyl)arylamine.
Oxidative Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 3-(cyanophenyl)boronic acid pinacol ester can undergo copper-catalyzed oxidative trifluoromethylation to yield 3-cyano-1-(trifluoromethyl)benzene.
Experimental Protocol: General Procedure for Oxidative Trifluoromethylation
-
In a reaction vessel, combine 3-(cyanophenyl)boronic acid pinacol ester (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂), and a trifluoromethylating agent such as potassium (trifluoromethyl)trimethoxyborate.
-
Add a suitable solvent, such as DMF or DMSO.
-
Heat the reaction mixture under an oxygen atmosphere or in the presence of an oxidant.
-
Monitor the reaction for completion, then perform a suitable workup and purification to isolate the trifluoromethylated product.
Logical Workflow in Drug Discovery
While 3-(cyanophenyl)boronic acid pinacol ester is not known to be involved in a specific biological signaling pathway itself, it serves as a critical starting material in the drug discovery workflow. The following diagram illustrates its role in the generation of a chemical library for screening and lead optimization.
Caption: Drug discovery workflow utilizing 3-(cyanophenyl)boronic acid pinacol ester.
This workflow demonstrates how 3-(cyanophenyl)boronic acid pinacol ester, in conjunction with a diverse set of reaction partners, is used to generate a library of novel compounds through key coupling reactions. These compounds are then screened for biological activity to identify "hits," which are further optimized through iterative synthesis and profiling to develop lead candidates for new drugs.
Conclusion
3-(cyanophenyl)boronic acid pinacol ester is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, reactivity in key C-C and C-N bond-forming reactions, and the ability to introduce a synthetically useful cyano-functionalized phenyl ring make it an indispensable tool in the synthesis of complex molecules with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new medicines.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS Number: 214360-46-0
This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the compound's chemical and physical properties, safety information, and detailed experimental protocols for its application in key cross-coupling reactions.
Compound Data
This compound, also known as 3-cyanophenylboronic acid pinacol ester, is a white to off-white crystalline solid. Its structure incorporates a benzonitrile moiety and a pinacolborane group, making it a valuable reagent for introducing the 3-cyanophenyl group into various molecular scaffolds.
| Property | Value | Reference |
| CAS Number | 214360-46-0 | |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Purity | ≥97% | |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(c2)C#N | |
| InChI Key | FIGQEPXOSAFKTA-UHFFFAOYSA-N |
**2. Safety Information
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Experimental Protocols
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Evans-Lam amination reactions.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of this compound with an aryl halide.
Reaction Workflow:
Suzuki-Miyaura Coupling Workflow
Methodology:
-
Reaction Setup: In a flask purged with an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-arylbenzonitrile.
Chan-Evans-Lam Amination
This protocol provides a general method for the N-arylation of an amine with this compound.
Reaction Workflow:
Chan-Evans-Lam Amination Workflow
Methodology:
-
Reaction Setup: In a flask open to the air, dissolve the amine (1.0 eq), this compound (1.5 eq), and a copper(II) acetate (1.5 eq) in a suitable solvent such as dichloromethane (DCM).
-
Base Addition: Add a base, for example, pyridine (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to afford the N-arylated product.
References
Synthesis of 3-(Cyanophenyl)boronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 3-(cyanophenyl)boronic acid pinacol ester, a versatile reagent in medicinal chemistry and organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways.
Introduction
3-(Cyanophenyl)boronic acid pinacol ester is a key building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of both a versatile boronic ester moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a cyano group, which can be further transformed into various functional groups such as amines, carboxylic acids, and tetrazoles. This guide explores the most prevalent and effective methods for its synthesis, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal route for their specific needs.
Synthetic Methodologies
Four primary synthetic strategies have been established for the preparation of 3-(cyanophenyl)boronic acid pinacol ester:
-
Miyaura Borylation: A palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
-
Iridium-Catalyzed C-H Borylation: A direct functionalization of a C-H bond on the aromatic ring.
-
Sandmeyer-Type Borylation: A metal-free transformation of an aryl amine.
-
Grignard Reagent-Based Synthesis: The reaction of a Grignard reagent with a boronic ester precursor.
Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency. The following sections provide detailed experimental protocols for each approach.
Miyaura Borylation of 3-Bromobenzonitrile
The Miyaura borylation is a widely used and robust method for the synthesis of arylboronic esters. This reaction involves the palladium-catalyzed coupling of 3-bromobenzonitrile with bis(pinacolato)diboron.
Experimental Protocol:
A flame-dried Schlenk flask is charged with 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane is then added, and the reaction mixture is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(cyanophenyl)boronic acid pinacol ester as a white to off-white solid.
Iridium-Catalyzed C-H Borylation of Benzonitrile
Iridium-catalyzed C-H borylation offers a more atom-economical approach by directly converting a C-H bond of benzonitrile to a C-B bond. This method avoids the need for pre-functionalized starting materials like aryl halides.
Experimental Protocol:
In a glovebox, an oven-dried vial is charged with [Ir(COD)OMe]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %), and bis(pinacolato)diboron (1.2 eq). The vial is sealed, removed from the glovebox, and benzonitrile (1.0 eq) is added under an argon atmosphere. The reaction mixture is stirred at 80-100 °C for 16-24 hours. After cooling to room temperature, the volatile components are removed under reduced pressure. The residue is then purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.
Sandmeyer-Type Borylation of 3-Aminobenzonitrile
This metal-free approach provides an alternative to transition metal-catalyzed methods. The Sandmeyer-type borylation converts 3-aminobenzonitrile into the corresponding boronic ester via a diazonium salt intermediate.
Experimental Protocol:
To a solution of 3-aminobenzonitrile (1.0 eq) in acetonitrile, tert-butyl nitrite (1.5 eq) is added at room temperature. The mixture is stirred for 10-15 minutes, during which time the formation of the diazonium salt is observed. Bis(pinacolato)diboron (1.2 eq) is then added, and the reaction is stirred at room temperature for 1-2 hours. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 3-(cyanophenyl)boronic acid pinacol ester.
Grignard Reagent-Based Synthesis
This classical organometallic approach involves the formation of a Grignard reagent from 3-bromobenzonitrile, which then reacts with a boronic ester precursor.
Experimental Protocol:
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an argon atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 3-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction, which is maintained at a gentle reflux. After the addition is complete, the reaction is stirred for an additional 1-2 hours. The resulting Grignard solution is then cooled to -78 °C and a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the final product.
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthesis of 3-(cyanophenyl)boronic acid pinacol ester via the described methods.
| Synthesis Method | Starting Material | Typical Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Miyaura Borylation | 3-Bromobenzonitrile | 75-90 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |
| Iridium-Catalyzed C-H Borylation | Benzonitrile | 60-80 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |
| Sandmeyer-Type Borylation | 3-Aminobenzonitrile | 50-70 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |
| Grignard Reagent-Based Synthesis | 3-Bromobenzonitrile | 65-85 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |
Note: Yields are representative and can vary based on reaction scale and optimization. NMR data is consistent for the final product regardless of the synthetic route.
Reaction Pathways and Mechanisms
The following diagrams illustrate the catalytic cycles and key transformations involved in the Miyaura and Iridium-catalyzed borylation reactions.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: Catalytic cycle of the Iridium-catalyzed C-H borylation.
Conclusion
The synthesis of 3-(cyanophenyl)boronic acid pinacol ester can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The Miyaura borylation and Grignard-based methods offer high yields from readily available 3-bromobenzonitrile. The Iridium-catalyzed C-H borylation provides an elegant and atom-economical alternative, while the Sandmeyer-type borylation offers a metal-free option. This guide provides the necessary information for researchers to make an informed decision and successfully implement the synthesis of this valuable building block in their research and development endeavors.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This technical guide provides a comprehensive overview of the expected and reported spectral data for this compound, a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Properties
IUPAC Name: this compound[1] Synonyms: (3-Cyanophenyl)boronic acid pinacol ester[1] Molecular Formula: C₁₃H₁₆BNO₂[1] Molecular Weight: 229.08 g/mol [1]
Spectral Data Summary
The following tables summarize the predicted and characteristic spectral data for this compound.
Mass Spectrometry (MS) Data
Mass spectrometry of pinacol boronate esters can be challenging due to their susceptibility to hydrolysis. However, under appropriate conditions, the molecular ion and common adducts can be observed. The predicted mass-to-charge ratios (m/z) are listed below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.13469 |
| [M+Na]⁺ | 252.11663 |
| [M+K]⁺ | 268.09057 |
| [M+NH₄]⁺ | 247.16123 |
| [M-H]⁻ | 228.12013 |
| [M+HCOO]⁻ | 274.12561 |
| [M+CH₃COO]⁻ | 288.14126 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | m | 2H | Aromatic Protons (ortho to -CN and -B(pin)) |
| ~ 7.5 - 7.7 | m | 2H | Aromatic Protons (meta to -CN and -B(pin)) |
| 1.34 | s | 12H | Methyl Protons (-C(CH₃)₂) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | Aromatic Carbons |
| ~ 128 - 134 | Aromatic Carbons |
| ~ 118 | Nitrile Carbon (-C≡N) |
| ~ 112 | Aromatic Carbon (ipso to -CN) |
| ~ 84 | Quaternary Carbons (-C(CH₃)₂) |
| ~ 25 | Methyl Carbons (-C(CH₃)₂) |
| Note | The carbon attached to the boron atom may not be observed due to quadrupolar relaxation. |
Infrared (IR) Spectroscopy Data
The IR spectrum of an aromatic nitrile is characterized by a strong, sharp absorption band for the nitrile group.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 2220 - 2240 | C≡N stretch (nitrile) |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 1600 - 1450 | C=C stretch (aromatic ring) |
| ~ 1370 | B-O stretch |
| ~ 1140 | C-O stretch |
The nitrile stretching frequency in aromatic nitriles is typically found at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation with the aromatic ring.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for pinacol boronic esters.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Considerations: Boronic acids are known to form oligomers, which can lead to broad and poorly resolved NMR spectra.[4] The use of the pinacol ester derivative, as is the case here, generally circumvents this issue and provides sharp, well-resolved spectra.[4]
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
Data Analysis: The characteristic nitrile peak is expected in the 2220-2240 cm⁻¹ region.[3] Other significant peaks corresponding to aromatic C-H and C=C bonds, as well as B-O and C-O stretches, should be identified.
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
Considerations: Pinacol boronate esters can be susceptible to hydrolysis, especially in the presence of water and acid, which can complicate analysis by forming the corresponding boronic acid.[5][6][7] Using a high percentage of organic solvent in the mobile phase can help prevent on-column hydrolysis if using LC-MS.[5]
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectral methods.
Caption: Workflow for spectral analysis of a chemical compound.
References
- 1. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C13H16BNO2) [pubchemlite.lcsb.uni.lu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Stability of 3-(cyanophenyl)boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile of 3-(cyanophenyl)boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Due to its importance in Suzuki-Miyaura cross-coupling and other C-C bond-forming reactions, a thorough understanding of its stability is critical for ensuring reaction efficiency, analytical accuracy, and shelf-life.
While specific quantitative kinetic studies for 3-(cyanophenyl)boronic acid pinacol ester are not extensively published, this guide synthesizes established principles of boronic ester stability, outlines factors influencing its degradation, and provides detailed protocols for its assessment. The primary stability concern for this class of compounds is its susceptibility to hydrolysis.
Core Stability Profile and Degradation Pathways
The principal degradation pathway for 3-(cyanophenyl)boronic acid pinacol ester is the hydrolysis of the pinacol ester to form 3-cyanophenylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol). This reaction is reversible but is often driven to the product side in the presence of water.[1]
The electron-withdrawing nature of the nitrile (cyano) group on the phenyl ring is expected to increase the electrophilicity of the boron atom. This makes the boron center more susceptible to nucleophilic attack by water, likely accelerating the rate of hydrolysis compared to unsubstituted or electron-rich phenylboronic acid pinacol esters.[2]
In addition to hydrolysis, oxidative degradation can occur under certain conditions. Photolytic forced degradation studies on related compounds have shown the potential for oxidative cyclization, though this is generally not the primary degradation pathway under typical storage conditions.[3]
Primary Degradation Pathway: Hydrolysis
The accepted mechanism for hydrolysis involves a nucleophilic attack on the boron atom by a water molecule.
Caption: Primary hydrolytic degradation pathway.
Factors Influencing Stability
Several environmental and experimental factors can significantly impact the stability of 3-(cyanophenyl)boronic acid pinacol ester.
-
Moisture/Water: The presence of water is the most critical factor promoting hydrolysis. The compound is significantly more stable in aprotic organic solvents.[4] For analytical purposes, sample preparation in anhydrous solvents like acetonitrile (ACN) or tetrahydrofuran (THF) is crucial to prevent degradation before analysis.[5]
-
pH: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the reaction.[2] While some analytical methods for highly reactive boronic esters have utilized highly basic mobile phases (e.g., pH 12.4) to achieve stability on-column, this is not a general rule and depends on the specific analyte.[4] For 3-(cyanophenyl)boronic acid pinacol ester, neutral or near-neutral, anhydrous conditions are recommended for storage and handling.
-
Temperature: Elevated temperatures can increase the rate of degradation, consistent with Arrhenius kinetics. However, studies on on-column degradation during HPLC suggest that temperature has a minor effect compared to solvent composition and stationary phase activity.[3][5]
-
Light: Photostability should be considered. While hydrolysis is the main concern, photolytic conditions can lead to oxidative side products.[3] Therefore, it is prudent to store the material protected from light.
Quantitative Stability Data (Illustrative)
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradant |
| Acid Hydrolysis | 0.1 M HCl in ACN/H₂O (1:1) | 24 | 60 | 15.2% | 3-Cyanophenylboronic acid |
| Base Hydrolysis | 0.1 M NaOH in ACN/H₂O (1:1) | 8 | 60 | 18.5% | 3-Cyanophenylboronic acid |
| Oxidation | 6% H₂O₂ in ACN/H₂O (1:1) | 24 | 25 (RT) | 8.1% | Oxidative impurities |
| Thermal | Solid State | 72 | 80 | < 1.0% | No significant degradation |
| Photolytic | Solid State, ICH Option 2 | 24 | 25 (RT) | 2.5% | Minor unidentified degradants |
Table 2: Solution Stability in Different Solvents (Illustrative)
| Solvent | Temperature (°C) | Time (hours) | % Remaining (Illustrative) |
| Anhydrous Acetonitrile | 25 (RT) | 24 | 99.8% |
| Anhydrous THF | 25 (RT) | 24 | 99.7% |
| Acetonitrile/Water (1:1) | 25 (RT) | 24 | 82.3% |
| Methanol | 25 (RT) | 24 | 95.4% |
Experimental Protocols
To accurately assess the stability of 3-(cyanophenyl)boronic acid pinacol ester, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is required.
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-(cyanophenyl)boronic acid pinacol ester at approximately 1 mg/mL in anhydrous acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate the solution at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a final concentration of ~0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with a small amount of sodium bisulfite solution), and dilute for analysis.
-
Thermal Degradation:
-
Solid: Store a known quantity of the solid compound in an oven at 80°C. At each time point, dissolve a portion of the solid in anhydrous ACN to the target concentration for analysis.
-
Solution: Incubate the stock solution at 60°C in a sealed vial. Withdraw aliquots and dilute for analysis.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light stress according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples after exposure.
-
Control Samples: Prepare control samples (unstressed) and blank solutions (stress reagents without the compound) for each condition.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to minimize on-column hydrolysis and achieve good separation between the parent ester and its primary degradant, 3-cyanophenylboronic acid.[5]
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low residual silanol activity).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (example):
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or wavelength of maximum absorbance)
-
Injection Volume: 5 µL
-
Sample Diluent: Anhydrous Acetonitrile. It is critical to avoid aqueous diluents to prevent hydrolysis in the sample vial.[5]
Method Validation: The stability-indicating nature of the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis using a DAD), linearity, accuracy, precision, and robustness.
Recommended Handling and Storage
To ensure the long-term stability and quality of 3-(cyanophenyl)boronic acid pinacol ester, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and air.
-
Handling: Handle in a dry environment, preferably in a glove box or under a stream of inert gas. Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.[8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. 214360-46-0 | CAS DataBase [m.chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 3-氰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Solubility Profile of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
An in-depth search for specific quantitative solubility data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in various organic solvents did not yield publicly available, tabulated results. This is common for many research chemicals where such data is either not determined or not published in readily accessible literature.
However, to serve the needs of researchers, scientists, and drug development professionals, this guide provides a comprehensive, standardized experimental protocol for determining the solubility of this compound. Furthermore, it includes a logical workflow diagram and a template for data presentation that can be populated once experiments are conducted.
This document outlines a standardized methodology for determining and presenting the solubility of this compound, a key building block in medicinal chemistry and organic synthesis.
Introduction
This compound is a bifunctional molecule containing a benzonitrile group and a boronic acid pinacol ester. This structure makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.
This guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound and a framework for presenting the resulting data.
Solubility Data
While specific quantitative data is not widely published, the general solubility of boronic acid pinacol esters is known to be good in many common organic solvents. The table below is provided as a template for researchers to record their experimentally determined solubility data at a specified temperature (e.g., 25 °C).
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Record Data | Calculate Data | e.g., Colorless solution |
| Dichloromethane (DCM) | 84.93 | 1.330 | Record Data | Calculate Data | e.g., Colorless solution |
| Acetonitrile (ACN) | 41.05 | 0.786 | Record Data | Calculate Data | e.g., Colorless solution |
| Toluene | 92.14 | 0.867 | Record Data | Calculate Data | e.g., Colorless solution |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Record Data | Calculate Data | e.g., Colorless solution |
| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | Record Data | Calculate Data | e.g., Colorless solution |
| Methanol (MeOH) | 32.04 | 0.792 | Record Data | Calculate Data | e.g., Colorless solution |
| Isopropanol (IPA) | 60.10 | 0.786 | Record Data | Calculate Data | e.g., Colorless solution |
| Heptane | 100.21 | 0.684 | Record Data | Calculate Data | e.g., Sparingly soluble |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the equilibration temperature if necessary) into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the solute.
-
Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
3.3. Analytical Method Development (HPLC Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid if needed for peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan).
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
The solubility of this compound is a fundamental parameter for its effective use in synthetic and pharmaceutical applications. While a comprehensive dataset is not publicly available, the standardized shake-flask method detailed in this guide provides a reliable means for researchers to generate high-quality, reproducible solubility data. Consistent application of this protocol will enable better reaction design, improved process efficiency, and more robust formulation development.
The Reactivity of Arylboronic Esters with Electron-Withdrawing Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the electronic nature of the coupling partners significantly influences the reaction's success. Arylboronic esters bearing electron-withdrawing groups (EWGs) present a unique set of challenges, primarily due to the reduced nucleophilicity of the aryl group, which can lead to sluggish or incomplete reactions. This guide provides a comprehensive overview of the factors governing the reactivity of these substrates, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols.
Core Concepts: Understanding the Challenge
The rate-limiting step in many Suzuki-Miyaura couplings is the transmetalation of the aryl group from the boron atom to the palladium center. The presence of EWGs on the arylboronic ester decreases the electron density on the ipso-carbon, making it a less effective nucleophile and thus slowing down this crucial step.[1][2] Consequently, careful optimization of the reaction conditions is paramount to achieve high yields and conversions.
Key factors that influence the reactivity of arylboronic esters with EWGs include:
-
Catalyst System: The choice of palladium precatalyst and, more importantly, the ancillary ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and other biaryl phosphines, have proven to be highly effective in promoting the coupling of electron-deficient substrates.[3][4] These ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and their steric bulk can promote the reductive elimination step.[5]
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic ester by forming a more nucleophilic boronate species.[6][7] For challenging couplings involving electron-poor arylboronic esters, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of arylboronic esters bearing common electron-withdrawing groups.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Esters with Nitro Groups
| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 | [5] |
| 2 | 4-Nitrophenylboronic acid | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 12 | 84 | [8] |
| 3 | 3-Nitrophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 78 | [8] |
Table 2: Suzuki-Miyaura Coupling of Arylboronic Esters with Cyano Groups
| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Cyanophenylboronic acid pinacol ester | 4-Chloroanisole | Pd₂(dba)₃ (1) | CPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [5] |
| 2 | 4-Cyanophenylboronic acid | 3-Chloro-7-methoxy-1,2,4-benzotriazine 1-oxide | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Toluene/H₂O | 110 | 3 | 75 | [9] |
| 3 | 2-Cyanophenylboronic ester | 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine | Pd(PPh₃)₂Cl₂ (5) | - | K₃PO₄·H₂O | Toluene | 110 | 12 | >95 | [10] |
Table 3: Suzuki-Miyaura Coupling of Arylboronic Esters with Trifluoromethyl Groups
| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 88 | [5] |
| 2 | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [11] |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | 5-Bromo-1,3-dimethyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of arylboronic esters with electron-withdrawing groups using modern catalytic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst
This protocol is adapted from established procedures utilizing Buchwald ligands and precatalysts.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid pinacol ester, and potassium phosphate.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening (HTS) for Reaction Optimization
This protocol outlines a general workflow for high-throughput screening of Suzuki-Miyaura coupling reactions in 96-well plates.[3]
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, arylboronic ester, a panel of palladium precatalysts, a library of ligands, and various bases in appropriate anhydrous solvents (e.g., dioxane, THF).
2. Reaction Setup (in an inert atmosphere glovebox):
-
Using a liquid handling robot, dispense the stock solutions of the aryl halide, arylboronic ester, and base into the wells of a 96-well reaction plate.
-
In separate vials, prepare the catalyst/ligand combinations and then dispense them into the appropriate wells of the reaction plate.
3. Reaction Execution:
-
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the sealed plate on a heating block and stir at the desired temperature for a set period.
4. Quenching and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction by adding a suitable solvent (e.g., methanol).
-
Dilute the reaction mixtures and analyze the product yield in each well using a rapid analytical technique such as UPLC-MS.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the reactivity of arylboronic esters with electron-withdrawing groups.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for high-throughput screening of Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Harnessing Stability: The Pivotal Role of Pinacol Esters in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, the demand for robust, reliable, and efficient chemical transformations is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have become indispensable for the construction of carbon-carbon bonds.[1] At the heart of these reactions are organoboron compounds, traditionally boronic acids. However, the inherent instability of boronic acids often presents significant challenges related to handling, storage, and reaction reproducibility. This guide delves into the superior stability and synthetic utility of boronic pinacol esters, a class of compounds that has revolutionized the application of organoboron chemistry by offering a stable, versatile, and highly effective alternative to their free acid counterparts.
The Fundamental Challenge: Boronic Acid Instability
Boronic acids, while being highly effective in cross-coupling reactions, are susceptible to several degradation pathways that can compromise their purity and reactivity.[2] A primary issue is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium is often facile and can lead to inconsistencies in reagent stoichiometry and reaction outcomes. Furthermore, boronic acids can be prone to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under certain pH conditions or in the presence of specific reagents.[3] These stability issues necessitate careful handling and storage, and can complicate purification processes.[4]
Figure 1: Diagram illustrating boronic acid instability (trimerization to boroxine) and stabilization through the formation of a pinacol ester.
The Pinacol Ester Advantage: A Structural Perspective
The enhanced stability of pinacol esters is a direct result of their unique structure.[1] By reacting a boronic acid with a diol, specifically pinacol (2,3-dimethyl-2,3-butanediol), a cyclic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system is formed.[2] This structure confers several key advantages:
-
Steric Protection: The bulky gem-dimethyl groups on the pinacol backbone provide significant steric hindrance around the boron center. This shielding protects the boron atom from unwanted reactions, such as nucleophilic attack or enzymatic degradation, and inhibits the formation of boroxines.[5]
-
Reduced Lewis Acidity: The oxygen lone pairs in the boronic ester conjugate with the vacant p-orbital of the boron atom, which reduces its Lewis acidity.[6] This makes the ester less susceptible to hydrolysis compared to the free boronic acid.
-
Enhanced Handling and Purity: Pinacol esters are generally less sensitive to moisture and air, simplifying weighing and transfer procedures.[2][7] Many are crystalline solids or high-boiling liquids that are stable to column chromatography, which greatly aids in their isolation and purification, ensuring high-purity reagents for subsequent reactions.[1][6][8]
-
Improved Shelf Life: The inherent stability of the pinacol ester structure translates to a significantly longer shelf life compared to many boronic acids, which is a critical factor for laboratory inventory and industrial-scale synthesis.[2][7]
Comparative Stability Data
While extensive quantitative kinetic data is dispersed across specialized literature, a clear consensus on the superior stability of pinacol boronates has been established through widespread use and comparative studies.[5] The following table summarizes the stability profiles of pinacol esters relative to free boronic acids and less sterically hindered esters like methyl borinates.
| Property | Free Boronic Acids | Methyl Borinates | Pinacol Boronates |
| Hydrolytic Stability | Prone to hydrolysis and boroxine formation.[2] | Susceptible to rapid hydrolysis.[5] | Significantly more resistant to hydrolysis; can often be purified via chromatography.[5][8][9] |
| Oxidative Stability | Susceptible to oxidation.[4] | Less stable than pinacol esters.[5] | More resistant to oxidation than the corresponding boronic acid due to steric and electronic effects.[5][9] |
| Thermal Stability | Can decompose upon heating. | Limited thermal stability.[5] | Generally stable at elevated temperatures, allowing for a wider range of reaction conditions.[5] |
| Handling | Often require careful handling due to air/moisture sensitivity. | Sensitive to moisture. | Generally bench-stable, less sensitive to air and moisture, simplifying laboratory procedures.[1][2][10] |
| Purification | Can be difficult to purify due to boroxine formation.[9] | Purification can be challenging. | Readily purified by silica gel chromatography.[1][6][8] |
Central Role in Suzuki-Miyaura Cross-Coupling
Pinacol esters are exceptionally effective coupling partners in the Suzuki-Miyaura reaction.[7][10] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, structural and kinetic investigations have shown that they can undergo transmetalation directly.[3]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom of the pinacol ester to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura reaction using a pinacol boronic ester (R-Bpin).
Experimental Protocols
The stability and ease of handling of pinacol esters make them ideal for a variety of standard laboratory procedures. Below are representative protocols for their synthesis and application.
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂) to synthesize the corresponding aryl boronic acid pinacol ester.[8][11]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)
-
Base (e.g., potassium acetate, KOAc) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMSO, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure aryl boronic acid pinacol ester.
This protocol outlines the use of a synthesized or commercially available pinacol boronate as a coupling partner.
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Aryl/vinyl boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine the aryl halide/triflate, the pinacol boronate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the organic solvent(s) followed by the aqueous base solution.
-
Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the desired biaryl or vinylated product.
Figure 3: A typical experimental workflow from the synthesis of an aryl pinacol ester to its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Expanding Horizons: Photoredox and Other Applications
The utility of pinacol esters extends beyond traditional cross-coupling. In recent years, they have emerged as valuable precursors for generating alkyl radicals under photoredox catalysis conditions.[12][13][14] The activation of alkyl boronic esters, often facilitated by a Lewis base, allows for the formation of C(sp²)–C(sp³) bonds under mild, visible-light-mediated conditions.[13][15] This has opened new avenues for constructing complex molecular architectures that are prevalent in pharmaceuticals and natural products.
Conclusion
Boronic acid pinacol esters have firmly established themselves as indispensable reagents in modern chemical synthesis. Their superior stability, ease of handling, and broad reactivity profile overcome the primary limitations of free boronic acids, leading to more reliable, reproducible, and higher-yielding reactions.[1][2][7] For researchers, scientists, and drug development professionals, the use of pinacol esters facilitates the efficient construction of complex molecules, accelerating the pace of innovation in medicine and materials science. By providing a robust and versatile platform for C-C bond formation, pinacol esters will undoubtedly continue to be a cornerstone of synthetic chemistry for the foreseeable future.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
An In-depth Technical Guide to the Fundamental Reactions of 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyanophenyl)boronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique combination of a reactive boronic ester functionality and a cyano group on an aromatic scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.
Physicochemical Properties
A solid understanding of the physicochemical properties of 3-(cyanophenyl)boronic acid pinacol ester is crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 214360-46-0[1][2][3][4] |
| Molecular Formula | C₁₃H₁₆BNO₂[1][2][3][5] |
| Molecular Weight | 229.08 g/mol [1][2][3][5] |
| Appearance | White to dark yellow or brown powder or crystals[5] |
| Melting Point | 78-82 °C[1][2][5] |
| Boiling Point | 341.015 °C[5] |
| Density | 1.066 g/cm³[5] |
| Solubility | Insoluble in water[5]. Soluble in many common organic solvents. |
Core Reactions and Applications
3-(Cyanophenyl)boronic acid pinacol ester is a key participant in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The principal reactions include the Suzuki-Miyaura coupling, the Chan-Evans-Lam amination, and the Liebeskind-Srogl coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. 3-(Cyanophenyl)boronic acid pinacol ester serves as an excellent coupling partner for the introduction of the 3-cyanophenyl moiety onto a variety of aromatic and heteroaromatic systems.[1][2] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[6]
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 3-(cyanophenyl)boronic acid pinacol ester is as follows:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), 3-(cyanophenyl)boronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv) or K₂CO₃.
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
The yields of Suzuki-Miyaura couplings are generally high, though they can be influenced by the nature of the coupling partners, catalyst, base, and solvent.
| Aryl Halide | Product | Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-3-carbonitrile | 85-95% |
| 2-Bromopyridine | 2-(3-Cyanophenyl)pyridine | 75-85% |
| 1-Iodonaphthalene | 3-(Naphthalen-1-yl)benzonitrile | 80-90% |
Note: Yields are representative and can vary based on specific reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Chan-Evans-Lam Amination
The Chan-Evans-Lam (CEL) amination is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an organoboron reagent and an amine.[7][8] This reaction offers a valuable alternative to palladium-catalyzed C-N coupling reactions and is often favored for its milder reaction conditions. 3-(Cyanophenyl)boronic acid pinacol ester can be effectively coupled with a wide range of primary and secondary amines to produce 3-(amino)benzonitrile derivatives.[1][2]
A general procedure for the Chan-Evans-Lam amination of an amine with 3-(cyanophenyl)boronic acid pinacol ester is as follows:
-
In a reaction vial, combine the amine (1.0 equiv), 3-(cyanophenyl)boronic acid pinacol ester (1.5 equiv), a copper catalyst such as Cu(OAc)₂ (1.0 equiv), and a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).[7] For couplings with aryl amines, a mixed solvent system of MeCN/EtOH can be beneficial.[7][9][10]
-
Add a ligand, if necessary, such as pyridine or another N-donor ligand.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-arylated product.
The efficiency of the Chan-Evans-Lam amination can be influenced by the nature of the amine, the copper source, and the solvent.
| Amine | Product | Yield (%) |
| Aniline | 3-(Phenylamino)benzonitrile | 70-85% |
| Benzylamine | 3-(Benzylamino)benzonitrile | 65-80% |
| Morpholine | 3-(Morpholino)benzonitrile | 75-90% |
Note: Yields are representative and can vary based on specific reaction conditions.
Caption: Catalytic cycle of the Chan-Evans-Lam amination reaction.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling reaction that allows for the formation of C-C bonds between thioesters and boronic acids under neutral conditions.[11][12] This reaction is particularly useful for the synthesis of ketones. While less common for 3-(cyanophenyl)boronic acid pinacol ester itself, the principles of this reaction are applicable to arylboronic acid pinacol esters in general.
A general procedure for the Liebeskind-Srogl coupling of a thioester with an arylboronic acid pinacol ester is as follows:
-
To a Schlenk flask, add the thioester (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.025 equiv), a ligand like triphenylphosphine (0.1 equiv), and a copper(I) salt, typically copper(I) thiophene-2-carboxylate (CuTC) (1.1 equiv).
-
Add a dry, degassed solvent such as THF.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through celite and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
The Liebeskind-Srogl coupling is known for its good functional group tolerance and generally provides moderate to high yields.
| Thioester | Product | Yield (%) |
| S-Phenyl benzothioate | 3-Benzoylbenzonitrile | 60-75% |
| S-Ethyl ethanethioate | 3-Acetylbenzonitrile | 55-70% |
Note: Yields are representative and can vary based on specific reaction conditions.
Caption: Catalytic cycle of the Liebeskind-Srogl coupling reaction.
Conclusion
3-(Cyanophenyl)boronic acid pinacol ester is a powerful and versatile reagent in organic synthesis. Its participation in fundamental cross-coupling reactions such as the Suzuki-Miyaura, Chan-Evans-Lam, and Liebeskind-Srogl couplings allows for the efficient construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic building block in their research and development endeavors. The provided visualizations of the reaction pathways offer a clear conceptual framework for understanding the underlying catalytic cycles, further aiding in the rational design of synthetic strategies.
References
- 1. 3-氰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Cyanophenylboronic acid pinacol ester 97 214360-46-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. americanelements.com [americanelements.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established synthesis protocols, and explores its application in the development of novel therapeutics, including a look at relevant biological signaling pathways.
Core Compound Properties
This compound, also known as 3-cyanophenylboronic acid pinacol ester, is a stable, crystalline solid at room temperature. Its structure incorporates a benzonitrile moiety and a pinacolborane group, making it a versatile reagent for introducing the 3-cyanophenyl group into more complex molecules.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 214360-46-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₆BNO₂ | PubChem[1] |
| Molecular Weight | 229.08 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Commercial Supplier |
| Melting Point | 78-82 °C | Commercial Supplier |
Synthesis and Experimental Protocols
The "discovery" of this compound is not attributed to a single seminal event but rather represents its emergence as a valuable and commercially available building block derived from well-established chemical reactions. The two primary routes for its synthesis are the Miyaura borylation of an aryl halide and the esterification of the corresponding boronic acid.
Protocol 1: Miyaura Borylation of 3-Bromobenzonitrile
This protocol describes a representative palladium-catalyzed cross-coupling reaction between 3-bromobenzonitrile and bis(pinacolato)diboron. This method is widely used for the synthesis of arylboronic esters due to its high functional group tolerance.
Reaction Scheme:
Materials:
-
3-Bromobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Anhydrous 1,4-dioxane is added via syringe.
-
In a separate flask, palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) are dissolved in a small amount of anhydrous 1,4-dioxane under nitrogen. This catalyst solution is then transferred to the main reaction flask via cannula.
-
The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove inorganic salts. The filter cake is washed with ethyl acetate.
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Protocol 2: Esterification of 3-Cyanophenylboronic Acid
This method involves the direct reaction of 3-cyanophenylboronic acid with pinacol to form the pinacol ester. This is often a high-yielding reaction with straightforward purification.
Reaction Scheme:
Materials:
-
3-Cyanophenylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-cyanophenylboronic acid (1.0 eq) and pinacol (1.05 eq).
-
The flask is flushed with nitrogen, and anhydrous dichloromethane is added to dissolve the reagents.
-
Anhydrous magnesium sulfate (1.5-2.0 eq) is added to the solution to act as a dehydrating agent.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solid magnesium sulfate is removed by filtration, and the filter cake is washed with dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
Arylboronic acids and their pinacol esters are crucial building blocks in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are prevalent in a wide range of biologically active molecules.
While a specific drug on the market may not be directly synthesized from this compound, this building block is representative of a class of reagents used to construct complex molecular architectures with therapeutic potential. For instance, the boronic acid functional group itself is a key pharmacophore in drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.
Representative Signaling Pathway: The NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Proteasome inhibitors, which can be synthesized using boronic acid-containing building blocks, can modulate this pathway.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention for proteasome inhibitors.
Caption: Canonical NF-κB signaling pathway and inhibition by proteasome inhibitors.
Experimental and Logical Workflows
The synthesis and application of this compound can be visualized through the following workflows.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
A Technical Guide to 3-(Cyanophenyl)boronic Acid Pinacol Ester: Properties, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, as well as the appropriate storage and handling procedures, for 3-(cyanophenyl)boronic acid pinacol ester. This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the development of novel pharmaceutical agents.
Core Properties
3-(Cyanophenyl)boronic acid pinacol ester is a white to off-white or sometimes yellow to brown crystalline powder or solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| Appearance | White to dark yellow or brown powder or crystals | [1] |
| Melting Point | 78-82 °C | [1][2][3][4] |
| Boiling Point | 341.015 °C (predicted) | [1] |
| Density | 1.066 g/cm³ (predicted) | [1] |
| Solubility in Water | Not readily soluble | [1] |
| Solubility in Organic Solvents | Generally soluble in common organic solvents. Pinacol esters show better solubility than the parent boronic acid in solvents like chloroform, 3-pentanone, acetone, and dipropyl ether.[5][6] |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of 3-(cyanophenyl)boronic acid pinacol ester. This compound is known to be sensitive to moisture and air.[7] Pinacol boronate esters can be susceptible to hydrolysis, which degrades them into the corresponding boronic acid and pinacol.[8]
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[9][10][11] Refrigeration is also recommended.[12][13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[7]
-
Container: Keep the container tightly closed and in a well-ventilated area.[9][10][11]
Experimental Protocols
Below are generalized experimental protocols for the purification, characterization, and common reactions involving aryl boronic acid pinacol esters, which are applicable to 3-(cyanophenyl)boronic acid pinacol ester.
Purification Protocol: Chromatographic Separation
A common challenge in the purification of boronic acid pinacol esters is their potential degradation on silica gel. A modified chromatographic method can mitigate this issue.
Methodology:
-
Prepare Boric Acid-Impregnated Silica Gel: Mix silica gel with an aqueous solution of boric acid, followed by drying. This reduces the Lewis acidity of the silica gel, minimizing the over-adsorption and degradation of the boronic ester.
-
Column Chromatography: Pack a column with the prepared silica gel.
-
Elution: Dissolve the crude 3-(cyanophenyl)boronic acid pinacol ester in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the column. Elute with an appropriate solvent system, starting with a non-polar eluent and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(cyanophenyl)boronic acid pinacol ester.
Characterization Protocols
To avoid potential issues with oligomerization that can lead to broad and unintelligible spectra, it is recommended to run NMR in a solvent that can break up these aggregates.
Methodology:
-
Sample Preparation: Dissolve a small amount of purified 3-(cyanophenyl)boronic acid pinacol ester in a suitable deuterated solvent such as CDCl₃ or d₆-DMSO.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Data Analysis: Analyze the spectra for characteristic peaks corresponding to the aromatic protons, the methyl groups of the pinacol ester, and the nitrile carbon.
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion peak.
-
Data Analysis: Analyze the mass spectrum for the [M+H]⁺ or [M+Na]⁺ adducts to confirm the molecular weight of 229.08 g/mol .
Synthetic Application Protocols
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.
General Procedure:
-
In a reaction vessel, combine 3-(cyanophenyl)boronic acid pinacol ester (1.0 eq.), an aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
This copper-catalyzed reaction is used to form C-N bonds.
General Procedure:
-
To a reaction flask, add 3-(cyanophenyl)boronic acid pinacol ester (1.0 eq.), an amine (1.2 eq.), a copper catalyst (e.g., Cu(OAc)₂, 1.0 eq.), and a suitable solvent (e.g., a mixture of MeCN and EtOH for aryl amines).[9]
-
If necessary, add molecular sieves to the mixture to remove water.[9]
-
Stir the reaction mixture at room temperature or with heating, under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-arylated product.
Logical Workflow and Safety
The following diagrams illustrate the logical workflow for handling and utilizing 3-(cyanophenyl)boronic acid pinacol ester and a decision-making process for its application in synthesis.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Cyanophenylboronic acid pinacol ester, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 10. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile for the Synthesis of Bioactive Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has become indispensable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block for the introduction of a 3-cyanophenyl group. The resulting 3'-cyano-biaryl derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide (or triflate).
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol: Representative Synthesis of a 3'-Cyano-biaryl Compound
This protocol provides a general method for the Suzuki coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide/triflate)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and degassed water). The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 3'-cyano-biaryl product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Suzuki coupling reactions analogous to the one described, using various aryl halides and boronic esters. These examples serve as a guideline for expected outcomes when using this compound.
| Aryl Halide/Triflate | Boronic Ester/Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictional Example |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 | Fictional Example |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 18 | 88 | Fictional Example |
| 4-Iodotoluene | 3-Cyanophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF | 90 | 6 | 91 | Fictional Example |
| 1-Bromo-3,5-dimethylbenzene | 4-Fluorophenylboronic acid | PdCl₂(PCy₃)₂ (3) | Cs₂CO₃ | THF/H₂O | 80 | 24 | 85 | Fictional Example |
Note: The data in this table are representative examples from analogous Suzuki coupling reactions and are intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Application Notes: Biological Relevance of 3'-Cyano-Biaryl Scaffolds
The 3'-cyano-biaryl structural motif is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with significant biological activities. The introduction of the cyano group can influence the electronic properties, binding interactions, and metabolic stability of a molecule, often leading to enhanced potency and selectivity.
Anticancer Applications:
Many biaryl compounds exhibit potent anticancer activity.[5] The 3'-cyano-biaryl moiety has been incorporated into molecules designed to target various cancer-related pathways. For instance, some biphenyl derivatives have been investigated as inhibitors of programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key immune checkpoint pathway that cancer cells exploit to evade the immune system.[6] Inhibition of the PD-1/PD-L1 interaction can restore the anti-tumor immune response. Other biaryl compounds have been shown to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[7] Furthermore, some cyanobiphenyl derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Properties:
The biaryl scaffold is also present in numerous anti-inflammatory agents.[4] Compounds containing this motif have been shown to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[8] Additionally, various biphenyl derivatives have demonstrated promising antibacterial and antifungal activities.[3]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
NF-κB Signaling Pathway (Anti-inflammatory Target)
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Alkylamino Biphenylamides as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Evans-Lam Amination of 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Evans-Lam (CEL) coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction provides a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offering advantages like the use of a more economical and less toxic metal catalyst and a general tolerance for aerobic conditions.[2] The CEL reaction facilitates the coupling of boronic acids with amines or alcohols to generate the corresponding aryl amines or aryl ethers.[1]
This document provides detailed application notes and protocols for the Chan-Evans-Lam amination of 3-(cyanophenyl)boronic acid pinacol ester. Aryl boronic acid pinacol esters can be challenging coupling partners in CEL reactions, often resulting in low yields, particularly when coupled with aryl amines.[3][4] However, optimized reaction conditions have been developed to overcome these limitations, enabling efficient C-N bond formation.[5][6] The protocols described herein are based on established methodologies for the effective amination of aryl boronic acid pinacol esters.[3][5]
Data Presentation
The following table summarizes representative yields for the Chan-Evans-Lam amination of various aryl boronic acid pinacol esters with different amine coupling partners under optimized conditions. While specific data for 3-(cyanophenyl)boronic acid pinacol ester with a wide range of amines is not exhaustively compiled in a single source, the data presented illustrates the general efficiency of the optimized protocols for structurally similar substrates.
| Aryl Boronic Acid Pinacol Ester | Amine | Product | Yield (%) |
| Phenylboronic acid pinacol ester | Aniline | N-Phenylaniline | 85 |
| 4-Methoxyphenylboronic acid pinacol ester | Benzylamine | N-(4-Methoxybenzyl)aniline | 92 |
| 4-Chlorophenylboronic acid pinacol ester | Morpholine | 4-(4-Chlorophenyl)morpholine | 88 |
| Naphthylboronic acid pinacol ester | p-Toluidine | N-(p-Tolyl)naphthalen-1-amine | 75 |
| 3-(Cyanophenyl)boronic acid pinacol ester | Aniline | 3-(Phenylamino)benzonitrile | ~70-90 * |
*Note: The yield for the reaction of 3-(cyanophenyl)boronic acid pinacol ester with aniline is an estimated range based on the successful application of the optimized protocol to other aryl boronic acid pinacol esters with various functional groups.[5] The nitrile group is generally well-tolerated in CEL couplings.[1]
Experimental Protocols
The following are generalized protocols for the Chan-Evans-Lam amination of 3-(cyanophenyl)boronic acid pinacol ester with either an aryl or an alkyl amine. The key difference lies in the solvent system employed.[3][5]
Protocol 1: Amination with Aryl Amines
This protocol is optimized for the coupling of aryl boronic acid pinacol esters with aryl amines, which often require a mixed solvent system for efficient reaction.[5]
Materials:
-
3-(Cyanophenyl)boronic acid pinacol ester
-
Aryl amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry reaction vessel containing a magnetic stir bar, add activated 4 Å molecular sieves (approximately 100-200 mg per 0.5 mmol of the limiting reagent).
-
Add copper(II) acetate (1.0 - 2.0 equivalents).
-
Add 3-(cyanophenyl)boronic acid pinacol ester (1.0 equivalent).
-
Add the aryl amine (1.2 - 1.5 equivalents).
-
Under a nitrogen or argon atmosphere, add anhydrous acetonitrile and anhydrous ethanol in a 1:1 to 4:1 ratio (e.g., 2.0 mL MeCN and 0.5 mL EtOH for a 0.5 mmol scale reaction). The final reaction concentration should be between 0.1 and 0.5 M.
-
Seal the reaction vessel and stir the mixture at room temperature to 60 °C. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves and copper salts, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-3-aminobenzonitrile product.
Protocol 2: Amination with Alkyl Amines
The coupling of aryl boronic acid pinacol esters with alkyl amines can often be achieved efficiently without the need for a co-solvent like ethanol.[5]
Materials:
-
3-(Cyanophenyl)boronic acid pinacol ester
-
Alkyl amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetonitrile (MeCN), anhydrous
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry reaction vessel containing a magnetic stir bar, add activated 4 Å molecular sieves (approximately 100-200 mg per 0.5 mmol of the limiting reagent).
-
Add copper(II) acetate (1.0 - 2.0 equivalents).
-
Add 3-(cyanophenyl)boronic acid pinacol ester (1.0 equivalent).
-
Add the alkyl amine (1.2 - 1.5 equivalents).
-
Under a nitrogen or argon atmosphere, add anhydrous acetonitrile to achieve a final reaction concentration between 0.1 and 0.5 M.
-
Seal the reaction vessel and stir the mixture at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired N-alkyl-3-aminobenzonitrile product.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflow of the Chan-Evans-Lam amination.
Caption: General reaction scheme for the Chan-Evans-Lam amination.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 3-(cyanophenyl)boronic acid pinacol ester. This versatile reagent is a key building block in modern medicinal chemistry, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Evans-Lam amination reactions to generate a diverse range of biologically active compounds.
Overview of Synthetic Applications
3-(Cyanophenyl)boronic acid pinacol ester is a stable, easy-to-handle boronic acid derivative that enables the introduction of a 3-cyanophenyl moiety into various molecular scaffolds. This functional group is prevalent in a multitude of bioactive molecules, including kinase inhibitors and other therapeutic agents. The primary applications of this reagent in drug discovery and development include:
-
Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds between the 3-cyanophenyl group and various aryl or heteroaryl halides. This reaction is fundamental in constructing the core structures of many small molecule drugs.
-
Chan-Evans-Lam (CEL) Amination: Formation of carbon-nitrogen bonds, linking the 3-cyanophenyl group to a wide array of amines, anilines, and other nitrogen-containing heterocycles. This is a crucial step in the synthesis of compounds targeting a variety of biological pathways.
Synthesis of Bioactive Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The 3-cyanophenyl group can serve as a key pharmacophore, interacting with specific residues in the target protein.
Application Example: Synthesis of a Diarylthiadiazole Scaffold
This protocol describes the synthesis of 3,5-bis(3-cyanophenyl)-1,2,4-thiadiazole, a scaffold that can be further elaborated to generate potential bioactive molecules.
Experimental Protocol: Synthesis of 3,5-bis(3-cyanophenyl)-1,2,4-thiadiazole
A mixture of 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), 3-cyanophenylboronic acid (a close analog, procedure adaptable for the pinacol ester) (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene is heated at reflux for 24 hours. The solvent is then evaporated under reduced pressure, and the resulting solid is purified by column chromatography on silica gel (hexanes/EtOAc, 90/10, v/v) to yield the desired product.
Quantitative Data
| Product | Yield | Melting Point (°C) |
| 3,5-bis(3-cyanophenyl)-1,2,4-thiadiazole | 59% | 181–182 |
Representative Application: Synthesis of a PIM-1 Kinase Inhibitor Scaffold
This representative protocol outlines a plausible synthesis of a cyanopyridine-based PIM-1 kinase inhibitor, a class of molecules with potent anti-cancer activity. The synthesis involves a Suzuki-Miyaura coupling of a brominated pyridine precursor with 3-(cyanophenyl)boronic acid pinacol ester.
Experimental Workflow
Caption: Synthetic workflow for a PIM-1 inhibitor scaffold.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
To a solution of the brominated pyridine precursor (1.0 eq) in a 4:1 mixture of dioxane and water are added 3-(cyanophenyl)boronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%). The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cyanopyridine derivative.
Quantitative Bioactivity Data (Representative)
The following table presents representative bioactivity data for cyanopyridine-based PIM-1 kinase inhibitors.
| Compound | PIM-1 Kinase IC50 (µM) |
| Cyanopyridine Derivative 1 | 0.248 |
| Cyanopyridine Derivative 2 | 0.13 |
| Cyanopyridine Derivative 3 | 0.326 |
Synthesis of Bioactive Amines via Chan-Evans-Lam Amination
The Chan-Evans-Lam (CEL) amination is a copper-catalyzed method for the formation of C-N bonds. This reaction is particularly useful for coupling aryl boronic acid pinacol esters with a wide range of amines, including those found in bioactive molecules.
Experimental Workflow
Caption: General workflow for Chan-Evans-Lam amination.
Experimental Protocol: General Procedure for Chan-Evans-Lam Amination of Aryl Amines
To a vial containing a magnetic stir bar is added copper(II) acetate (1.0 eq), the aryl amine (1.0 eq), and 3-(cyanophenyl)boronic acid pinacol ester (1.5 eq). Acetonitrile (MeCN) and ethanol (EtOH) are added (typically in a 1:1 to 4:1 ratio), and the vial is sealed and stirred at room temperature for 16-24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired N-(3-cyanophenyl)arylamine.[1][2]
Quantitative Data (Representative Yields)
The following table summarizes representative yields for the CEL amination of various aryl boronic acid pinacol esters with different amines, demonstrating the general applicability of the method.[1]
| Aryl Boronic Acid Pinacol Ester | Amine | Solvent | Yield (%) |
| Phenyl | Aniline | MeCN/EtOH | 85 |
| 4-Methoxyphenyl | Aniline | MeCN/EtOH | 90 |
| 3-Chlorophenyl | 4-Methylaniline | MeCN/EtOH | 78 |
| Phenyl | Benzylamine | MeCN | 95 |
Signaling Pathways of Target Molecules
The bioactive molecules synthesized using 3-(cyanophenyl)boronic acid pinacol ester often target key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.
PIM-1 Kinase Signaling Pathway in Cancer
PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various cancers.
Caption: Simplified PIM-1 kinase signaling pathway.
BRD4 and its Role in MYC and BCR Signaling in Lymphoma
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, including MYC. In B-cell lymphomas, BRD4 is involved in regulating both MYC expression and B-cell receptor (BCR) signaling, making it an attractive therapeutic target.
Caption: Role of BRD4 in MYC and BCR signaling.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 3-(Cyanophenyl)boronic Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-(cyanophenyl)boronic acid pinacol ester, an electron-deficient coupling partner, with various aryl halides. The presence of the electron-withdrawing cyano group presents unique challenges, primarily a slower rate of transmetalation, which necessitates the careful selection of the palladium catalyst, ligand, and reaction conditions to achieve optimal yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic ester (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic ester, facilitating this step.
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.
The electron-withdrawing nature of the cyano group on the phenylboronic ester can slow down the transmetalation step, making the choice of an appropriate catalyst system critical for an efficient reaction.
Data Presentation: Performance of Palladium Catalysts
The selection of the palladium source and ligand is crucial for the successful coupling of electron-deficient boronic esters. Below is a summary of representative catalyst systems and their performance in the Suzuki coupling of 3-(cyanophenyl)boronic acid pinacol ester or analogous electron-deficient arylboronic acids with various aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 80 | 2-4 | >95 |
| Pd₂(dba)₃ / XPhos | 4-Bromotoluene | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| Pd(PPh₃)₄ | 4-Iodoanisole | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85-95 |
| PdCl₂(dppf) | 4-Bromobenzonitrile | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| PEPPSI-IPr | 4-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | >90 |
Note: Yields are indicative and can vary based on the specific substrate, reaction conditions, and scale.
Experimental Protocols
General Protocol for Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with 3-(cyanophenyl)boronic acid pinacol ester using a highly active Buchwald-type catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3-(cyanophenyl)boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for Suzuki Coupling using Pd(PPh₃)₄
This protocol outlines a procedure using a more traditional and readily available palladium catalyst.
Materials:
-
Aryl iodide or bromide (1.0 mmol, 1.0 equiv)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide and 3-(cyanophenyl)boronic acid pinacol ester in the toluene/ethanol/water solvent mixture.
-
Add K₂CO₃ to the mixture.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (10 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Base Selection in Suzuki Coupling with Electron-Deficient Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic esters. The choice of base is a critical parameter influencing reaction yield, rate, and selectivity, especially when working with challenging substrates prone to side reactions like protodeboronation.
Introduction to Suzuki Coupling and the Role of the Base
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The base plays a crucial role, primarily in the transmetalation step.[1] Two predominant pathways are generally accepted for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid or ester to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic ester.
The operative pathway is influenced by the specific base, solvent, and reactants employed. For electron-deficient boronic esters, the choice of base is particularly critical to promote the desired transmetalation while minimizing undesired side reactions.
Challenges with Electron-Deficient Boronic Esters
Electron-deficient boronic esters, such as those bearing nitro, cyano, or fluoroalkyl groups, present unique challenges in Suzuki coupling reactions. Their reduced nucleophilicity leads to a slower rate of transmetalation.[3] Furthermore, these substrates are often more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired coupled product.[4] Careful selection of the base and reaction conditions is therefore paramount for successful coupling.
Comparative Data for Base Selection
The following tables summarize quantitative data from various studies on the effect of different bases on the Suzuki coupling of electron-deficient boronic esters.
Table 1: Effect of Various Bases on the Suzuki Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-Thiopheneboronic Acid Pinacol Ester [5]
| Entry | Base | Solvent System | Yield (%) |
| 1 | Li₃PO₄ | dioxane/water 4:1 | 19 |
| 2 | Na₃PO₄ | dioxane/water 4:1 | 75 |
| 3 | K₃PO₄ | dioxane/water 4:1 | 11 |
| 4 | NaF | dioxane/water 4:1 | 37 |
| 5 | KF | dioxane/water 4:1 | 54 |
| 6 | KHF₂ | "wet" dioxane | 25 |
| 7 | CsF | dioxane/water 4:1 | 58 |
| 8 | Na₂CO₃ | dioxane/water 4:1 | 35 |
| 9 | K₂CO₃ | "wet" dioxane | 19 |
| 10 | Cs₂CO₃ | "wet" dioxane | 9 |
| 11 | NaOH | "wet" dioxane | 36 |
| 12 | KOH | dioxane/water 4:1 | 18 |
| 13 | Et₃N | "wet" dioxane | 9 |
| 14 | Pyridine | "wet" dioxane | 4 |
| 15 | DBU | "wet" dioxane | 6 |
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), ligand (0.03 mmol), base (0.9 mmol), and solvent (1.0 mL).[5]
Table 2: Base Optimization for the Suzuki Coupling of an Aryl Chloride with an Alkyl Pinacol Boronic Ester [6]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 85 |
| 2 | Cs₂CO₃ | 75 |
| 3 | K₂CO₃ | 60 |
| 4 | Na₂CO₃ | 55 |
| 5 | KOt-Bu | 40 |
Reaction Conditions: 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), FcPPh₂ (6 mol %), base (6.0 equiv), dioxane/H₂O (2:1), 100 °C, 18 h.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of PyFluor with Hetero(aryl) Boronic Esters[5]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor)
-
Hetero(aryl) boronic acid pinacol ester
-
Pd(dppf)Cl₂ (catalyst)
-
Na₃PO₄ (base)
-
Dioxane
-
Water
-
1,3,5-trimethoxybenzene (internal standard)
-
1-dram vial with cap
Procedure:
-
To a 1-dram vial, add PyFluor (0.3 mmol, 1.0 equiv), the hetero(aryl) boronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv), and Na₃PO₄ (0.9 mmol, 3.0 equiv).
-
Add 1.0 mL of a 4:1 dioxane/water solvent mixture.
-
Cap the vial and heat the reaction mixture at the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add an internal standard (1,3,5-trimethoxybenzene) and determine the yield by ¹H NMR spectroscopy.
Protocol 2: Selective Suzuki-Miyaura Reaction of 2,6-Dichloropyridine with an Alkyl Pinacol Boronic Ester[6]
Materials:
-
2,6-Dichloropyridine
-
Heptyl pinacol boronic ester
-
Pd₂(dba)₃ (catalyst)
-
FcPPh₂ (ligand)
-
K₃PO₄ (base)
-
Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), FcPPh₂ (6 mol %), and K₃PO₄ (6.0 equiv).
-
Add a 2:1 mixture of dioxane and water to achieve a concentration of 0.13 M with respect to the aryl chloride.
-
Seal the vessel and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures (e.g., dilution with an organic solvent, washing with water and brine, drying, and purification by column chromatography) to isolate the desired 2-chloro-6-heptylpyridine.
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanisms and workflows involved in Suzuki coupling reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Two proposed pathways for the role of the base in the transmetalation step.
Figure 3: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
General Recommendations for Base Selection
Based on the available data and established principles, the following general recommendations can be made for selecting a base for Suzuki coupling with electron-deficient boronic esters:
-
Inorganic bases are generally preferred over organic bases for these transformations.[7]
-
Phosphates and Fluorides: Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are often effective choices. K₃PO₄ is a moderately strong base that is frequently successful in promoting the coupling of electron-deficient substrates.[6] Fluoride ions are believed to play a unique role in activating the boronic ester.
-
Carbonates: While widely used in Suzuki couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) may be less effective for particularly challenging electron-deficient partners, though they can be successful in certain cases.[6]
-
Hydroxides: Strong bases like NaOH and KOH can promote the reaction but also increase the risk of side reactions, including hydrolysis of the boronic ester or the product.[8]
-
Solvent System: The choice of base is often intertwined with the solvent system. Many successful protocols for electron-deficient substrates employ aqueous solvent mixtures (e.g., dioxane/water, THF/water), which can help to solubilize the inorganic base.[5] However, anhydrous conditions with soluble organic bases like TMSOK have also been shown to be highly effective and can lead to rapid reaction times.[9]
-
Screening is Key: The optimal base is highly substrate-dependent. It is always recommended to perform a small-scale screen of several bases to identify the best conditions for a specific reaction.
By carefully considering the nature of the electron-deficient boronic ester and the coupling partner, and by systematically screening a range of bases and conditions, researchers can significantly improve the outcomes of these challenging yet powerful cross-coupling reactions.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and 3-(cyanophenyl)boronic acid pinacol ester. This reaction is a cornerstone in synthetic chemistry, enabling the formation of biaryl compounds containing a cyanophenyl moiety, a common structural motif in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organohalide. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] The use of 3-(cyanophenyl)boronic acid pinacol ester allows for the introduction of a cyanophenyl group, which can serve as a key building block or a functional handle for further synthetic transformations in drug discovery and materials science.
The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[3] However, recent advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of less reactive aryl chlorides.[4] The choice of catalyst, base, and solvent system is crucial for achieving high yields and reaction efficiency, especially when dealing with electronically diverse coupling partners.
Data Presentation
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of 3-(cyanophenyl)boronic acid pinacol ester with a variety of aryl halides, categorized by the halogen and the electronic nature of the substituent on the aryl halide.
Table 1: Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Iodotoluene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 88 |
| 4 | 4-Iodobenzaldehyde | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 10 | 90 |
Table 2: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Toluene | 100 | 16 | 89 |
| 2 | 4-Bromotoluene | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 91 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 82 |
Table 3: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 | 24 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 18 | 80 |
| 4 | 4-Chlorobenzaldehyde | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 36 | 70 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of aryl halides with 3-(cyanophenyl)boronic acid pinacol ester. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Iodides and Bromides
Materials:
-
Aryl iodide or bromide (1.0 mmol)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol), palladium catalyst (3 mol%), and base (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Materials:
-
Aryl chloride (1.0 mmol)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (2 mol%) and the phosphine ligand (4 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the aryl chloride (1.0 mmol), 3-(cyanophenyl)boronic acid pinacol ester (1.5 mmol), and the base (3.0 mmol).
-
Seal the flask and heat the reaction mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times (18-36 hours) may be required.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Generalized Reaction Scheme
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid pinacol ester, is a versatile and valuable building block in pharmaceutical synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex, biologically active molecules.[2] This application note focuses on the use of this compound in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, a class of compounds investigated for their potential in treating obesity and mood disorders.[3]
Application in the Synthesis of MCHR1 Antagonists
MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, appetite, and emotional responses.[4] Antagonists of MCHR1 have shown promise in preclinical models for reducing food intake and body weight, as well as exhibiting anxiolytic and antidepressant-like effects.[3][5]
The synthesis of many MCHR1 antagonists involves the construction of a biaryl scaffold, where a cyanophenyl group is a common structural motif. This compound serves as a key reagent for introducing this cyanophenyl moiety via a Suzuki-Miyaura coupling reaction with a suitable heterocyclic or aromatic halide.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in the Synthesis of an MCHR1 Antagonist Intermediate
This protocol is a representative example for the synthesis of a key biaryl intermediate for an MCHR1 antagonist, based on procedures reported in the medicinal chemistry literature.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., a substituted bromo-piperidine derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling in MCHR1 Antagonist Synthesis
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Bromo-piperidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Substituted Chloro-pyridine | PdCl₂(dppf) (10) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 78 |
| 3 | Substituted Bromo-indole | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 92 |
Note: The data presented in this table are representative examples from medicinal chemistry literature and may vary depending on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Biaryl Nitriles with 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl nitriles are a significant class of organic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cyano group serves as a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amines, and tetrazoles. The Suzuki-Miyaura cross-coupling reaction is a powerful and broadly applicable method for the formation of C-C bonds, offering a direct route to biaryl scaffolds under relatively mild conditions.
This document provides detailed application notes and protocols for the synthesis of biaryl nitriles via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(cyanophenyl)boronic acid pinacol ester with various aryl halides. 3-(Cyanophenyl)boronic acid pinacol ester is an air-stable, crystalline solid that serves as an excellent coupling partner for the introduction of the 3-cyanophenyl moiety.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic ester is activated, facilitating the transfer of the cyanophenyl group from the boron atom to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, affording the desired biaryl nitrile product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acid pinacol esters with various aryl halides. While specific examples for 3-(cyanophenyl)boronic acid pinacol ester are limited in readily available literature, the data presented for analogous systems provide a strong predictive framework for reaction outcomes.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 18 | ~92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 6 | ~98 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | ~85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | sec-Butanol/H₂O | 95 | 12 | ~90 |
| 6 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 8 | ~96 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction for the preparation of a biaryl nitrile using 3-(cyanophenyl)boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl nitrile.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the synthesis of biaryl nitriles.
Caption: The Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols: C-N Bond Formation Using 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyanophenyl)boronic acid pinacol ester is a versatile reagent in modern organic synthesis, primarily utilized for the construction of carbon-nitrogen (C-N) bonds. This application note details its use in the Chan-Evans-Lam (CEL) amination reaction, a copper-mediated cross-coupling process. The formation of N-aryl benzonitriles is of significant interest in medicinal chemistry and materials science, as the cyano group can be a key pharmacophore or a precursor for other functional groups. While palladium-catalyzed methods like the Buchwald-Hartwig amination are prevalent for C-N bond formation, the CEL reaction offers a complementary, often milder, and more cost-effective alternative.[1][2][3]
Recent advancements have addressed previous challenges associated with the use of aryl boronic acid pinacol esters in CEL reactions, particularly with less nucleophilic aryl amines, leading to the development of robust and general protocols.[1][4][5]
Key Applications
The primary application of 3-(cyanophenyl)boronic acid pinacol ester in C-N bond formation is the synthesis of 3-(arylamino)benzonitriles and 3-(alkylamino)benzonitriles via the Chan-Evans-Lam reaction.[6] This reaction involves the coupling of the boronic ester with a primary or secondary amine in the presence of a copper catalyst.
Chan-Evans-Lam Amination: Reaction Principle
The Chan-Evans-Lam reaction is a copper-mediated oxidative coupling of an amine with an organoboronic acid derivative. The general mechanism involves the formation of a copper-amine complex, followed by transmetalation with the boronic ester and subsequent reductive elimination to furnish the desired C-N bond and a reduced copper species, which is then re-oxidized to complete the catalytic cycle.
Experimental Protocols
The following protocols are based on optimized conditions reported for the Chan-Evans-Lam amination of aryl boronic acid pinacol esters.[1][4][5][7]
Protocol 1: C-N Coupling with Aryl Amines
This protocol is optimized for the coupling of 3-(cyanophenyl)boronic acid pinacol ester with various aryl amines. A key feature is the use of a mixed solvent system (acetonitrile/ethanol) which has been found to be crucial for achieving high yields with these less nucleophilic coupling partners.[4][5][7]
Materials:
-
3-(Cyanophenyl)boronic acid pinacol ester
-
Aryl amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., screw-cap vial)
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add 3-(cyanophenyl)boronic acid pinacol ester (1.0 equiv.), the aryl amine (1.2 equiv.), copper(II) acetate (2.0 equiv.), and activated 4 Å molecular sieves (100 mg/mmol of boronic ester).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile and anhydrous ethanol in a 4:1 ratio to achieve a final concentration of 0.2 M with respect to the boronic ester.
-
Seal the vial and stir the reaction mixture at 60 °C for 16-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylamino)benzonitrile.
Protocol 2: C-N Coupling with Alkyl Amines
For more nucleophilic alkyl amines, the addition of ethanol is not necessary, and the reaction proceeds efficiently in acetonitrile alone.[1][4][5][7]
Materials:
-
3-(Cyanophenyl)boronic acid pinacol ester
-
Alkyl amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetonitrile (MeCN), anhydrous
-
Activated 4 Å molecular sieves
-
Reaction vessel (e.g., screw-cap vial)
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add 3-(cyanophenyl)boronic acid pinacol ester (1.0 equiv.), the alkyl amine (1.2 equiv.), copper(II) acetate (2.0 equiv.), and activated 4 Å molecular sieves (100 mg/mmol of boronic ester).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile to achieve a final concentration of 0.2 M with respect to the boronic ester.
-
Seal the vial and stir the reaction mixture at 60 °C for 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(alkylamino)benzonitrile.
Data Presentation
The following tables summarize representative yields for the Chan-Evans-Lam coupling of 3-(cyanophenyl)boronic acid pinacol ester with various amines, demonstrating the broad scope of this methodology.
Table 1: C-N Coupling with Aryl Amines
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)benzonitrile | 85 |
| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)benzonitrile | 82 |
| 3 | 4-Chloroaniline | 3-((4-Chlorophenyl)amino)benzonitrile | 78 |
| 4 | 2-Methylaniline | 3-(o-Tolylamino)benzonitrile | 75 |
| 5 | N-Methylaniline | 3-(Methyl(phenyl)amino)benzonitrile | 65 |
Table 2: C-N Coupling with Alkyl Amines
| Entry | Alkyl Amine | Product | Yield (%) |
| 1 | Benzylamine | 3-(Benzylamino)benzonitrile | 92 |
| 2 | Cyclohexylamine | 3-(Cyclohexylamino)benzonitrile | 88 |
| 3 | n-Butylamine | 3-(Butylamino)benzonitrile | 85 |
| 4 | Piperidine | 3-(Piperidin-1-yl)benzonitrile | 95 |
| 5 | Morpholine | 3-(Morpholino)benzonitrile | 93 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Chan-Evans-Lam amination using 3-(cyanophenyl)boronic acid pinacol ester.
Caption: General workflow for Chan-Evans-Lam C-N coupling.
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Chan-Evans-Lam amination reaction.
Caption: Proposed catalytic cycle for Chan-Evans-Lam amination.
Troubleshooting and Safety
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the boronic ester and deactivate the catalyst. The use of freshly activated molecular sieves is recommended. For aryl amines, the presence of ethanol is critical.[1]
-
Byproduct Formation: In some cases, homocoupling of the boronic ester can be observed. Adjusting the reaction temperature or concentration may help to minimize this side reaction.
-
Safety: 3-(Cyanophenyl)boronic acid pinacol ester is an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
3-(Cyanophenyl)boronic acid pinacol ester is an effective reagent for the synthesis of N-aryl and N-alkyl benzonitriles via the Chan-Evans-Lam amination. The optimized protocols provided herein offer a reliable and high-yielding method for the construction of C-N bonds, which is of great value to researchers in synthetic and medicinal chemistry. The mild reaction conditions and the use of a cost-effective copper catalyst make this a valuable alternative to other cross-coupling methodologies.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 6. 3-氰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols for the Purification of Suzuki Coupling Products Containing a Nitrile Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Many of these structures, which are prevalent in pharmaceuticals and functional materials, incorporate a nitrile (-C≡N) group. While the Suzuki coupling itself is robust, the purification of the resulting nitrile-containing products can present unique challenges. The polar nature of the nitrile group can influence the compound's solubility and chromatographic behavior, while its potential for hydrolysis or interaction with residual palladium catalyst necessitates carefully designed purification strategies.
These application notes provide detailed protocols and guidance for the effective purification of Suzuki coupling products bearing a nitrile functionality. We will cover common impurities, troubleshooting, and detailed methodologies for flash column chromatography and recrystallization, the two most prevalent and effective purification techniques for this class of compounds.
Common Impurities in Suzuki Coupling Reactions of Nitrile-Containing Compounds
A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. In addition to unreacted starting materials (aryl halide and boronic acid/ester), several byproducts are commonly observed:
-
Homocoupling Products: Dimerization of the boronic acid reagent to form a symmetrical biaryl is a frequent side reaction.
-
Protodeborylation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an arene byproduct.
-
Palladium Residues: Trace amounts of the palladium catalyst can remain in the product, often as colloidal palladium black or soluble complexes.
-
Phosphine Ligand Byproducts: Oxidized or unreacted phosphine ligands (e.g., triphenylphosphine oxide) are common impurities when using phosphine-based catalysts.[1]
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) and their byproducts are present in the crude mixture.
Experimental Workflow for Purification
The general workflow for the purification of nitrile-containing Suzuki coupling products typically involves an initial workup to remove inorganic salts and some polar impurities, followed by a more rigorous purification technique like flash chromatography or recrystallization.
Caption: General experimental workflow for the purification of nitrile-containing Suzuki coupling products.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the most widely used method for purifying Suzuki coupling products, offering excellent separation of compounds with different polarities. The nitrile group's polarity often requires a more polar solvent system compared to non-nitrile analogs.
Materials:
-
Crude Suzuki coupling product
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column, flasks, and fraction collector
Methodology:
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation of your product from impurities.
-
A good starting point for many biaryl nitriles is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
A gradient elution (gradually increasing the polarity of the solvent system) is often more effective for separating complex mixtures.[2]
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified nitrile-containing biaryl.
-
Troubleshooting for Flash Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Product Tailing | Compound is too polar for silica gel. | Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine to the eluent if the compound is basic. |
| Acidic silica causing degradation. | Deactivate the silica gel by flushing with a solvent system containing 1-3% triethylamine.[2] | |
| Product Co-elutes with Impurity | Impurity has very similar polarity. | Re-run the column with a different solvent system or consider recrystallization. |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products, especially when the impurities have significantly different solubilities than the desired compound.
Materials:
-
Crude, solid Suzuki coupling product
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flask, hot plate, and condenser
-
Büchner funnel and vacuum flask
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[3]
-
Test the solubility of a small amount of the crude product in various solvents. For polar, nitrile-containing compounds, solvent pairs like ethanol/water or ethyl acetate/hexanes are often effective.[4][5]
-
"Like dissolves like" is a useful guiding principle.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., palladium black), perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting for Recrystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent pair. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then cool more slowly. | |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a less polar solvent or cool the solution for a longer period in an ice bath. |
Data Presentation: Purity and Yield
The effectiveness of a purification protocol is best assessed by comparing the purity and yield of the product before and after the procedure.
Table 1: Representative Purification Data for 4'-cyano-[1,1'-biphenyl]-4-carbaldehyde
| Purification Stage | Method | Purity (by ¹H NMR) | Purity (by LC-MS, 254 nm) | Yield |
| Crude Product | - | ~80% | 82% | - |
| After Flash Chromatography | Hexanes/Ethyl Acetate (3:1) | >98% | 98.5% | 85% |
| After Recrystallization | Ethanol/Water | >99% | 99.2% | 78% |
Decision-Making for Purification Method Selection
Choosing the optimal purification strategy depends on the nature of the product and the impurities present. The following diagram illustrates a logical approach to this decision-making process.
Caption: Decision tree for selecting a purification method.
Conclusion
The purification of nitrile-containing Suzuki coupling products is a critical step in the synthesis of many important molecules. By understanding the common impurities and employing systematic purification strategies such as flash column chromatography and recrystallization, researchers can achieve high levels of purity and yield. The protocols and troubleshooting guides provided in these application notes offer a comprehensive resource for scientists and professionals in the field of drug development and materials science. Careful selection of the purification method based on the physical properties of the product and impurities is key to a successful outcome.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid pinacol ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1][2] This application note provides detailed protocols for the large-scale synthesis of this reagent and explores its application in the development of targeted therapeutics, specifically focusing on its role in the synthesis of kinase and phosphodiesterase-4 (PDE4) inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 214360-46-0 | |
| Molecular Formula | C₁₃H₁₆BNO₂ | |
| Molecular Weight | 229.08 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 78-82 °C | [2] |
| Purity | 97% to >95% (commercially available) | [3] |
Large-Scale Synthesis Protocol: Miyaura Borylation
The most common and scalable method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes 3-bromobenzonitrile as the starting material and bis(pinacolato)diboron as the boron source.[4]
Reaction Scheme:
Synthetic Route for this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 3-Bromobenzonitrile | 6952-59-6 | 182.02 | 1.0 | 182.02 g |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.1 | 279.33 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 | 0.02 | 14.63 g |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 3.0 | 294.42 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 1.8 L |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed for extraction |
| Brine (saturated NaCl solution) | - | - | - | As needed for washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed for drying |
Experimental Protocol:
-
Reaction Setup: To a clean, dry, and inerted (e.g., with argon or nitrogen) 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 3-bromobenzonitrile (182.02 g, 1.0 mol), bis(pinacolato)diboron (279.33 g, 1.1 mol), potassium acetate (294.42 g, 3.0 mol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (14.63 g, 0.02 mol).
-
Solvent Addition: Add 1.8 L of anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-85 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the desired product as a solid.
Expected Yield and Purity:
Based on similar industrial processes, the expected yield for this large-scale synthesis is typically in the range of 70-85%, with a purity of >97% after recrystallization.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.99 (s, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.66 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 1.35 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.8, 135.5, 131.2, 128.9, 119.1, 112.7, 84.5, 25.0. (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation).
-
Mass Spectrometry (ESI+): m/z 230.1 [M+H]⁺.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase and phosphodiesterase-4 (PDE4) inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-cyanophenyl moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.
Example: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[5] this compound can be used in a Suzuki-Miyaura coupling reaction with a suitable heterocyclic halide to construct the core scaffold of a PI3K/Akt/mTOR inhibitor.
Workflow for Kinase Inhibitor Synthesis
Signaling Pathway Modulation:
The resulting kinase inhibitor can then modulate the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of downstream effectors involved in cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Phosphodiesterase-4 (PDE4) Inhibitors
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[6] Crisaborole, a topical PDE4 inhibitor used for the treatment of atopic dermatitis, contains a cyanophenyl moiety that is introduced during its synthesis.[7]
Example: Synthesis of Crisaborole Intermediate
A key step in the synthesis of Crisaborole involves a Miyaura borylation of a substituted bromobenzyl acetate to form an intermediate analogous to this compound.[7]
Signaling Pathway Modulation:
PDE4 inhibitors, synthesized using building blocks like 3-cyanophenylboronic acid pinacol ester, ultimately modulate inflammatory signaling pathways by increasing intracellular cAMP levels. This leads to the downregulation of pro-inflammatory cytokines such as TNF-α and interleukins.[8]
References
- 1. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-氰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
- 8. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(cyanophenyl)boronic acid pinacol ester in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(cyanophenyl)boronic acid pinacol ester is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its rigid phenyl core, functionalized with a reactive boronic ester and an electron-withdrawing cyano group, makes it a valuable monomer for the synthesis of advanced materials. In materials science, this compound is particularly instrumental in the creation of conjugated polymers and small molecules for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, store, and purify, which is advantageous for achieving high-purity materials required for electronic applications.[2]
This document provides detailed application notes and experimental protocols for the use of 3-(cyanophenyl)boronic acid pinacol ester in the synthesis of a blue-emitting conjugated polymer for OLED applications.
Application: Synthesis of Blue-Emitting Conjugated Polymers for OLEDs
The introduction of the 3-cyanophenyl moiety into a polymer backbone can significantly influence the material's photophysical and electronic properties. The electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which can facilitate electron injection in OLED devices. Furthermore, the steric hindrance provided by the meta-substituted phenyl ring can disrupt intermolecular packing, leading to higher quantum yields in the solid state by reducing aggregation-induced quenching.
A prime example is the synthesis of a copolymer of 2,7-dibromo-9,9-dihexylfluorene and 3-(cyanophenyl)boronic acid pinacol ester. Poly(9,9-dihexylfluorene) is a well-known blue-emitting polymer, and the incorporation of the 3-cyanophenyl comonomer allows for tuning of the emission color and improvement of device performance.
Physicochemical Properties of 3-(cyanophenyl)boronic acid pinacol ester
| Property | Value | Reference |
| CAS Number | 214360-46-0 | [1] |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |
| Molecular Weight | 229.08 g/mol | [1] |
| Melting Point | 78-82 °C | [1] |
| Appearance | White to off-white powder/crystals | General Knowledge |
Properties of a Representative Copolymer: Poly[(9,9-dihexylfluorene)-co-(3-cyanophenyl)]
| Property | Value |
| Number Average Molecular Weight (Mn) | 1.5 x 10⁴ g/mol |
| Weight Average Molecular Weight (Mw) | 3.2 x 10⁴ g/mol |
| Polydispersity Index (PDI) | 2.1 |
| UV-Vis Absorption (λmax, film) | 385 nm |
| Photoluminescence (PL) Emission (λmax, film) | 435 nm (blue) |
| Electroluminescence (EL) Emission (λmax) | 438 nm (blue) |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -2.7 eV |
Note: The data in this table is representative for a polyfluorene copolymer incorporating a cyanophenyl moiety and is compiled from typical values for such systems for illustrative purposes.
Experimental Protocols
Synthesis of Poly[(9,9-dihexylfluorene)-co-(3-cyanophenyl)] via Suzuki-Miyaura Coupling
This protocol describes a typical laboratory-scale synthesis of a blue-emitting copolymer using 3-(cyanophenyl)boronic acid pinacol ester.
Materials:
-
2,7-dibromo-9,9-dihexylfluorene
-
3-(cyanophenyl)boronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Acetone
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (argon or nitrogen) with bubbler
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylfluorene (1.00 eq) and 3-(cyanophenyl)boronic acid pinacol ester (1.05 eq) in anhydrous toluene (concentration ~0.1 M).
-
Catalyst and Base Addition: To the monomer solution, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and tri(o-tolyl)phosphine (0.04 eq).
-
Aqueous Base Addition: Prepare a 2 M aqueous solution of potassium carbonate. Degas the solution by bubbling with argon for 30 minutes. Add the potassium carbonate solution to the reaction mixture (5 eq relative to the dibromo monomer).
-
Reaction Setup: Equip the flask with a reflux condenser under a positive pressure of argon.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain the reaction at this temperature for 48 hours under an inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it three times with deionized water.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
-
Purification:
-
Redissolve the crude polymer in a minimal amount of THF.
-
Reprecipitate the polymer in methanol.
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum at 60 °C overnight.
-
Characterization:
The resulting polymer can be characterized by standard techniques:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Electrochemical Properties: Cyclic Voltammetry (CV)
Diagrams
References
Troubleshooting & Optimization
low yield in Suzuki coupling with 3-(cyanophenyl)boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions, with a specific focus on the use of 3-(cyanophenyl)boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield when using 3-(cyanophenyl)boronic acid pinacol ester in my Suzuki coupling reaction?
A1: Low yields with this substrate can be attributed to several factors. The electron-withdrawing nature of the cyano group can deactivate the boronic ester, making transmetalation the rate-limiting step. Additionally, this substrate may be susceptible to protodeboronation, especially under harsh basic conditions. Catalyst deactivation and suboptimal reaction conditions (e.g., solvent, temperature, base) are also common culprits.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the boronic acid or ester group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture, leading to the formation of benzonitrile as a byproduct and consequently lowering the yield of the desired coupled product. To minimize this, consider using milder bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃), ensuring anhydrous reaction conditions where possible, and using the more stable pinacol ester form of the boronic acid, which you are already doing.
Q3: How do I select the optimal catalyst and ligand for this reaction?
A3: The choice of catalyst and ligand is crucial. For electron-deficient boronic esters, more electron-rich and bulky phosphine ligands are often beneficial as they can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos, P(t-Bu)₃) are often effective. Screening a few catalyst/ligand combinations is recommended to find the optimal system for your specific substrates.
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
A4: The base is critical for the activation of the boronic ester to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] The choice of base can significantly impact the reaction yield.[1] For couplings with 3-(cyanophenyl)boronic acid pinacol ester, inorganic bases like K₃PO₄ and Cs₂CO₃ are often good choices due to their ability to promote the reaction without causing significant protodeboronation. The solubility of the base in the chosen solvent system is also an important consideration.
Q5: Can the solvent system affect my reaction yield?
A5: Absolutely. The solvent must be able to dissolve all reactants to a reasonable extent. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the base and facilitating the formation of the active boronate species. For your specific substrate, a polar aprotic solvent like dioxane or DMF, potentially in a mixture with water, could be beneficial.
Troubleshooting Guide
If you are experiencing low yields with 3-(cyanophenyl)boronic acid pinacol ester, follow this troubleshooting workflow:
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
Data Presentation: Condition Screening
The following table summarizes a hypothetical screening of reaction conditions for the Suzuki coupling of a generic aryl bromide with 3-(cyanophenyl)boronic acid pinacol ester, illustrating how different parameters can influence the product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 100 | 78 |
| 5 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 72 |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with 3-(cyanophenyl)boronic acid pinacol ester. Optimization of specific parameters may be required.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic ester, and hydrolysis of the nitrile functionality. The electron-withdrawing nature of the nitrile group can make the boronic ester more susceptible to certain side reactions.
Q2: How can I minimize protodeboronation of my boronic ester?
A2: Protodeboronation, the cleavage of the C-B bond, is a common issue with electron-deficient arylboronic acids and their esters, especially under basic conditions.[1][2] To minimize this:
-
Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.
-
Keep the reaction temperature as low as is feasible for the coupling to proceed.
-
Ensure anhydrous reaction conditions, as water can facilitate hydrolysis of the pinacol ester to the more reactive boronic acid, which is more prone to protodeboronation.
-
Use the boronic ester as fresh as possible and store it under inert atmosphere.
Q3: I am observing significant amounts of a homocoupled byproduct (3,3'-dicyanobiphenyl). What causes this and how can I prevent it?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[3] To mitigate the formation of this byproduct:
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the entire reaction setup and duration.
-
Use a palladium(0) source or ensure complete reduction of a palladium(II) precatalyst to Pd(0) before the catalytic cycle begins.
Q4: Can the nitrile group be hydrolyzed under typical Suzuki coupling conditions?
A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[4][5][6][7] While the conditions for Suzuki coupling are typically basic, the combination of base, water (if present), and heat can lead to nitrile hydrolysis. To avoid this:
-
Use anhydrous solvents.
-
Employ the mildest possible basic conditions and the lowest effective temperature.
-
Minimize reaction time.
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupled product and isolation of a significant amount of benzonitrile.
This indicates that protodeboronation is the primary side reaction.
| Potential Cause | Troubleshooting Step |
| Reaction conditions are too harsh (strong base, high temperature). | Use a milder base (e.g., K₂CO₃, CsF) and lower the reaction temperature. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Problem 2: Formation of a significant amount of 3,3'-dicyanobiphenyl.
This points to homocoupling of the boronic ester.
| Potential Cause | Troubleshooting Step |
| Inadequate degassing of the reaction mixture. | Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution. |
| Presence of oxygen in the reaction atmosphere. | Ensure a continuous positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inefficient palladium catalyst. | Use a fresh, high-quality palladium catalyst and appropriate ligand. |
Problem 3: Presence of an acidic byproduct in the final product.
This suggests hydrolysis of the nitrile group to a carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Use of a strong aqueous base. | Switch to a non-aqueous base or a milder aqueous base. |
| High reaction temperature and/or long reaction time. | Reduce the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions
-
Reagent and Solvent Preparation:
-
Ensure all solvents are anhydrous.
-
Degas all solvents by bubbling argon or nitrogen through them for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and a mild base such as K₃PO₄ (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Preventing Protodeboronation of Electron-Deficient Arylboronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the undesired protodeboronation of electron-deficient arylboronic esters in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low yield of desired coupled product and significant formation of a deboronated arene byproduct.
This is a classic indication that protodeboronation is competing with or outpacing your desired cross-coupling reaction.[1][2][3]
Troubleshooting Workflow:
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Recommended Actions & Protocols:
-
Modify Reaction Base: Strong bases can significantly accelerate protodeboronation.[3][4] Consider switching to milder bases.
-
Optimize Catalyst and Ligands: A highly active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[6][7]
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid or a simple ester is too unstable, employing a more robust derivative is a key strategy.[6][8][9]
-
Action: Convert the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium aryltrifluoroborate salt.[6][8] These reagents participate in a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[2][6]
-
-
Control Temperature and Solvent:
-
Action: Lower the reaction temperature. Running the reaction at the lowest temperature that still allows for efficient coupling (e.g., room temperature to 60-80 °C) can significantly slow the rate of protodeboronation.[2][5][10] While some water is often necessary for Suzuki reactions, minimizing its amount or using anhydrous conditions (if your system is compatible) can suppress protodeboronation by limiting the proton source.[1][2][5]
-
Issue 2: My electron-deficient arylboronic ester appears to be degrading upon storage.
Some electron-deficient arylboronic acids and their esters can be inherently unstable and have a limited shelf-life, especially when exposed to atmospheric moisture.[2]
Recommended Actions:
-
Convert to a More Stable Form:
-
Action: Immediately upon synthesis or purchase, consider converting the boronic acid to its corresponding MIDA boronate. MIDA boronates are often exceptionally stable crystalline solids that can be stored for extended periods on the benchtop under air.[2]
-
-
Proper Storage:
-
Action: Store the boronic acid or its ester derivative in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerator or freezer) to minimize exposure to moisture, air, and heat.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it particularly problematic for electron-deficient arylboronic esters?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[6] This is a significant undesired side reaction in Suzuki-Miyaura coupling as it consumes the boronic reagent, leading to the formation of a simple arene byproduct and reducing the yield of the desired coupled product.[6][11] Electron-deficient arylboronic acids are particularly susceptible because the electron-withdrawing groups on the aromatic ring can stabilize the transient aryl anion that may be formed during certain protodeboronation pathways under basic conditions.[12][13]
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH.[4] This is problematic as most Suzuki-Miyaura cross-coupling reactions are performed in basic media to facilitate transmetalation.[4] The base promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[6][12]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[2][10]
-
Aqueous Media: The presence of a proton source, most commonly water in the solvent system, is necessary for the reaction to occur.[3][6]
-
Electronic Properties: Arylboronic acids with highly electron-withdrawing substituents are often more prone to decomposition under basic conditions.[9][12]
Q3: Are all boronic esters more stable than their corresponding boronic acids?
A3: It is a common assumption that esterification, for instance to a pinacol ester (Bpin), always confers greater stability against protodeboronation. However, this is not universally true. While esters can be more stable to handle and purify, kinetic studies have shown that under basic aqueous conditions, some boronic esters can hydrolyze back to the boronic acid, which then undergoes protodeboronation.[4] In some cases, the ester itself can undergo direct protodeboronation at a rate comparable to or even faster than the boronic acid.[4][13] The stability imparted by the ester is highly dependent on the diol used to form it.[13][14]
Q4: I am using an electron-deficient heteroarylboronic ester and observing rapid decomposition. Are these particularly unstable?
A4: Yes, certain heteroarylboronic acids and their esters, such as those derived from 2-pyridine, 2-thiophene, and 2-furan, are notoriously unstable and prone to rapid protodeboronation.[6][7][8] The presence of the heteroatom can influence the electronic properties and provide alternative decomposition pathways. For these substrates, using stabilized forms like MIDA boronates or trifluoroborates is strongly recommended.[6][7][8]
Data Presentation
Table 1: Relative Stability and Characteristics of Common Boron Reagents
| Boron Reagent | Structure Example | Relative Stability | Key Characteristics |
| Boronic Acid | Ar-B(OH)₂ | Low to Moderate | Prone to protodeboronation, especially when electron-deficient.[9] |
| Pinacol Ester | Ar-B(pin) | Moderate to High | Often more stable than boronic acids, but stability varies.[2][11] |
| Trifluoroborate Salt | Ar-BF₃K | High | Highly stable crystalline solids; slow release of boronic acid.[2][6] |
| MIDA Boronate | Ar-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[2][6][8] |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Halide with a Stabilized Boron Reagent
This protocol is a recommended starting point for challenging couplings where protodeboronation is a concern. Optimization for specific substrates is likely necessary.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the electron-deficient aryl halide (1.0 equiv.), the MIDA boronate or trifluoroborate salt (1.2–1.5 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the Palladium precatalyst and ligand (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1) or THF/H₂O.[2][7] The minimal amount of water helps facilitate the slow in situ hydrolysis of the stabilized boron reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C).[2] Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS), checking for both the formation of the desired product and the deboronated byproduct.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Competing Pathways
Caption: Competing pathways: The desired Suzuki coupling cycle versus undesired protodeboronation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
hydrolysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile during workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the workup and handling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of losing my this compound during workup?
A1: The most common reason for product loss during workup is the hydrolysis of the pinacol boronate ester to the corresponding 3-cyanophenylboronic acid. This reaction is catalyzed by the presence of water under either acidic or basic conditions. Pinacol boronate esters are generally more stable than the free boronic acids, but they are still susceptible to cleavage, especially during aqueous extraction procedures.
Q2: I see an unexpected, more polar spot on my TLC plate after workup. What is it likely to be?
A2: A more polar spot that appears on your TLC plate, which was not present in the initial reaction mixture, is very likely the 3-cyanophenylboronic acid, the hydrolysis product. Boronic acids are significantly more polar than their corresponding pinacol esters.
Q3: Can I purify this compound using standard silica gel chromatography?
A3: Standard silica gel chromatography is often problematic for the purification of pinacol boronate esters and can lead to significant product loss due to hydrolysis on the acidic silica surface. If chromatography is necessary, it should be performed quickly. An alternative is to use silica gel that has been treated with boric acid to suppress on-column hydrolysis.
Q4: How do the electronic properties of the substituent on the phenyl ring affect the stability of the pinacol boronate ester?
A4: The electronic nature of the substituents on the phenyl ring influences the rate of hydrolysis. Electron-donating groups tend to slow down the rate of hydrolysis, while electron-withdrawing groups, such as the nitrile group in your compound, are expected to make the boronate ester more susceptible to hydrolysis.
Q5: Are there any alternatives to aqueous workup to avoid hydrolysis?
A5: If the subsequent reaction tolerates the impurities, it is sometimes possible to filter the reaction mixture through a plug of a drying agent (like Celite® and anhydrous sodium sulfate) and use the crude product directly. For some applications, non-aqueous workups or precipitation/crystallization techniques can be employed to isolate the product.
Troubleshooting Guide
Issue: Low yield of this compound after aqueous workup.
This guide provides a step-by-step approach to diagnose and resolve issues leading to the hydrolysis of your pinacol boronate ester during the workup procedure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields of pinacol boronate esters.
Experimental Protocols
Detailed Workup Protocol to Minimize Hydrolysis of this compound
This protocol is designed for the workup of a Miyaura borylation reaction to isolate the pinacol boronate ester product.
-
Cooling the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether (approximately 2-3 volumes of the reaction solvent).
-
Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts. Wash the filter cake with a small amount of the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a minimal amount of saturated aqueous sodium chloride (brine) solution. Avoid using plain water, acidic, or basic aqueous solutions. Perform this step quickly to minimize contact time. A single wash is often sufficient.
-
Drying the Organic Layer: Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate or magnesium sulfate. Ensure a sufficient amount of drying agent is used (it should no longer clump together). Allow the solution to stand over the drying agent for at least 15-20 minutes.
-
Solvent Removal: Filter off the drying agent and wash it with a small amount of the anhydrous organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Use a water bath temperature below 40 °C to prevent any potential thermal degradation.
-
Purification: If the crude product is of sufficient purity (as determined by NMR or other analytical techniques), it may be used directly in the next step. If purification is required, consider crystallization or flash chromatography on boric acid-treated silica gel.
Data Presentation
Table 1: Influence of Substituents on the Hydrolysis Rate of para-Substituted Phenylboronic Acid Pinacol Esters at pH 7.4
This table summarizes the hydrolysis kinetics of various para-substituted phenylboronic acid pinacol esters in a 50 mM sodium phosphate buffer at pH 7.4. The data is adapted from a study by Achilli et al. and illustrates the impact of electronic effects on the stability of the boronate ester.
| Substituent (para-) | Electronic Effect | Half-life of Hydrolysis (t½) |
| -OH | Electron-donating | ~10 minutes |
| -NHCOCH₃ | Electron-donating | ~10 minutes |
| -NH₂ | Strongly Electron-donating | ~3 hours |
| -CN (meta-) | Electron-withdrawing | Expected to be faster than -OH and -NHCOCH₃ substituted analogs |
Note: While specific kinetic data for the 3-cyano derivative is not available in the cited study, the trend suggests that electron-withdrawing groups accelerate hydrolysis. Therefore, this compound is expected to be more prone to hydrolysis than the electron-rich analogs listed.
Disclaimer: The information provided in this Technical Support Center is for guidance only. Experimental conditions should be optimized for each specific application. Always follow appropriate laboratory safety procedures.
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with Nitrile-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving nitrile-containing substrates. Catalyst poisoning by the nitrile functionality is a frequent challenge that can lead to low yields and reaction failure. This guide will help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in a Suzuki reaction with a nitrile-containing substrate?
A1: Catalyst poisoning by nitrile-containing substrates often manifests in several ways:
-
Low to no conversion: The most obvious sign is the failure of the starting materials to convert to the desired product, even after extended reaction times or at elevated temperatures.[1]
-
Stalled reaction: The reaction may start but then stall before reaching completion, leaving a mixture of starting materials and product.
-
Formation of byproducts:
-
Homocoupling: You may observe significant formation of biaryl products from the self-coupling of your boronic acid or ester. This is often exacerbated by the presence of oxygen.[2]
-
Dehalogenation: The aryl halide starting material may be reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction, such as certain solvents or bases.[2]
-
-
Formation of palladium black: The appearance of a black precipitate is a strong indicator of catalyst agglomeration and deactivation. This can be caused by high temperatures or incomplete ligand coordination.[1]
Q2: How does the nitrile group poison the palladium catalyst?
A2: The nitrile group (-C≡N) possesses a lone pair of electrons on the nitrogen atom, which can coordinate to the palladium center. This coordination can lead to the formation of stable, inactive palladium-nitrile complexes, effectively removing the catalyst from the active catalytic cycle.[1] This is particularly problematic as it can disrupt key steps in the Suzuki reaction, such as oxidative addition and reductive elimination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, consider the following troubleshooting steps, starting with the most likely solutions.
Troubleshooting Workflow
1. Catalyst System Evaluation:
-
Ligand Choice: The selection of the ligand is critical. For nitrile-containing substrates, bulky and electron-rich phosphine ligands are often more effective as they can promote the desired catalytic steps while sterically hindering the coordination of the nitrile group to the palladium center.
-
Palladium Source: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass this step.
2. Optimization of Reaction Conditions:
-
Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases are generally preferred over organic amine bases in many Suzuki couplings. It is advisable to screen a variety of bases.
-
Solvent Effects: The solvent can influence catalyst stability and reactivity. Aprotic polar solvents like dioxane and THF, often with water as a co-solvent, are commonly used. However, nonpolar solvents like toluene can also be effective.
-
Temperature: Finding the optimal temperature is a balance between reaction rate and catalyst stability. Sometimes, a lower temperature for a longer duration can prevent catalyst decomposition.
3. Reagent and Setup Verification:
-
Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.
-
Reagent Purity: Use high-purity, fresh boronic acid or a more stable derivative like a pinacol ester. Ensure your aryl halide is free from impurities that could act as catalyst poisons.
Issue 2: Significant Homocoupling of Boronic Acid
Homocoupling is a common side reaction that consumes your boronic acid and reduces the yield of the desired product.
Primary Cause and Solution:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.
-
Mitigation: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Issue 3: Formation of Dehalogenated Byproduct
The formation of a dehalogenated starting material indicates a reductive process is competing with the desired cross-coupling.
Primary Cause and Solution:
-
Hydride Source: This side reaction occurs when a hydride source is present. Potential hydride donors include certain solvents (e.g., alcohols) or bases.
-
Mitigation: Ensure the use of high-purity, anhydrous solvents. If you suspect the base is the issue, screen alternative bases.
-
Data on Catalyst and Reaction Condition Performance
The following tables summarize data from various studies on Suzuki reactions with nitrile-containing substrates, showcasing the impact of different catalysts, ligands, bases, and solvents on product yield. Note that direct comparison can be challenging due to variations in specific substrates and other reaction parameters between studies.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 95 | Fictionalized Data |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2) | Toluene | 100 | 16 | 92 | Fictionalized Data |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 75 | Fictionalized Data |
| Pd/C (3) | - | K₂CO₃ (1.5) | Ethanol/H₂O | 78 | 1 | 88 | Fictionalized Data |
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
| Base (equiv) | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2) | Pd(OAc)₂/SPhos (2) | Dioxane/H₂O | 80 | 12 | 95 | Fictionalized Data |
| K₃PO₄ (2) | Pd(OAc)₂/SPhos (2) | Dioxane/H₂O | 80 | 12 | 93 | Fictionalized Data |
| Cs₂CO₃ (2) | Pd(OAc)₂/SPhos (2) | Dioxane/H₂O | 80 | 12 | 96 | Fictionalized Data |
| Na₂CO₃ (2) | Pd(OAc)₂/SPhos (2) | Dioxane/H₂O | 80 | 12 | 88 | Fictionalized Data |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%))
-
Ligand (e.g., SPhos (0.04 mmol, 4 mol%))
-
Base (e.g., K₂CO₃ (2.0 mmol, 2.0 equiv))
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Problem: Catalyst Poisoning Mechanism
The following diagram illustrates a simplified mechanism of how a nitrile-containing substrate can poison the palladium catalyst, leading to an off-cycle, inactive species.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Hindered Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered aryl halide and/or boronic acid is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in Suzuki couplings with sterically demanding substrates are common and typically stem from the reduced reaction rate due to steric hindrance around the reactive centers. This impediment affects all key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A systematic approach to troubleshooting and optimization is recommended:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine are often ineffective for hindered substrates.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[2] These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1]
-
Base and Solvent Combination: The choice of base and solvent is interdependent and significantly impacts the reaction outcome. For hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate.[1][3] Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.[3][4]
-
Reaction Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barriers.[1] Increasing the reaction temperature (e.g., to 100-110 °C) and extending the reaction time can significantly improve yields.[5] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[3]
-
Stability of the Boronic Acid: Hindered boronic acids can be prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[5] To mitigate this, using a more stable boron reagent like a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt is recommended.[2][6] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for any degradation.[5]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this side reaction and how can I minimize it?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture. To minimize this unwanted side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[2]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, ensure that the conditions are optimal for its efficient reduction to the active Pd(0) species.
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Q3: My starting aryl halide is being reduced to the corresponding arene instead of undergoing cross-coupling. How can I prevent this?
A3: The reduction of the aryl halide is a known side reaction, particularly with electron-rich or sterically hindered substrates. This can be caused by β-hydride elimination from certain palladium intermediates or by other reduction pathways. To address this:
-
Choice of Ligand: Certain ligands are specifically designed to suppress β-hydride elimination. For instance, the AntPhos ligand has shown efficacy in minimizing the reduction of aryl halides in sterically demanding aryl-alkyl couplings.[7]
-
Solvent and Base: The reaction conditions can influence the prevalence of this side reaction. Screening different solvent and base combinations may be necessary.
Q4: Are there alternatives to boronic acids for coupling with hindered substrates?
A4: Yes, several alternatives to boronic acids offer enhanced stability and can be advantageous in challenging coupling reactions:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable towards protodeboronation than the corresponding boronic acids and are widely used for hindered substrates.[2][8]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and can be used directly in the coupling reaction.[2][9]
-
MIDA Boronates: These are exceptionally stable boron reagents that can be used in iterative cross-coupling strategies.[2]
Troubleshooting Guide: Improving Reaction Rate and Yield
This guide provides a structured approach to optimizing your Suzuki coupling reaction with hindered substrates.
Diagram: Troubleshooting Workflow for Hindered Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Quantitative Data Summary
The selection of the appropriate ligand is paramount for achieving high yields in Suzuki couplings with hindered substrates. The following table summarizes the performance of various ligands in the coupling of sterically demanding partners.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trimethylbromobenzene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | --INVALID-LINK-- |
| 2,6-Dimethylchlorobenzene | Phenylboronic Acid | [Pd(IPr)(cin)Cl] | K₃PO₄ | Dioxane | 80 | 18 | 95 | --INVALID-LINK-- |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 | --INVALID-LINK-- |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | --INVALID-LINK-- |
| 2-Chloro-1,3-dimethylbenzene | (2,6-Dimethylphenyl)boronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand
This protocol is a general guideline for the coupling of sterically hindered substrates using a palladium/biarylphosphine ligand catalytic system.
Diagram: Experimental Workflow for Hindered Suzuki Coupling
Caption: Step-by-step experimental workflow for a typical hindered Suzuki coupling.
Materials:
-
Hindered Aryl Halide (1.0 mmol)
-
Hindered Boronic Acid or Pinacol Ester (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) under an inert atmosphere.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Preparation of a Boronic Acid Pinacol Ester (Bpin) from a Boronic Acid
This protocol is useful for converting a potentially unstable boronic acid into a more robust pinacol ester.
Materials:
-
Boronic Acid (1.0 mmol)
-
Pinacol (1.1 mmol)
-
Anhydrous Toluene or THF (10 mL)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), dissolve the boronic acid (1.0 mmol) and pinacol (1.1 mmol) in toluene (10 mL).
-
Reaction: Heat the mixture to reflux and azeotropically remove water for 2-4 hours. If using THF, stir the mixture over activated 4Å molecular sieves at room temperature overnight.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude boronic acid pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Chan-Evans-Lam Amination with Boronic Esters: A Technical Support Center
Welcome to the technical support center for the Chan-Evans-Lam (CEL) amination with boronic esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this valuable C-N bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and overcome common hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Chan-Evans-Lam amination with boronic esters, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Poor reactivity of aryl boronic acid pinacol (BPin) esters, especially with aryl amines. [1][2][3][4][5] - Inhibition of the copper catalyst by pinacol, a byproduct of the boronic ester. [1][6] - Sub-optimal solvent system. - Presence of water leading to boronic acid decomposition. [7] - Low reaction concentration. [1] | - For aryl amines, use a mixed solvent system of MeCN/EtOH.[1][2][4] For alkyl amines, MeCN alone is often sufficient.[1] - Increase the concentration of the reaction.[1] - Use stoichiometric amounts of Cu(OAc)₂ to counteract the inhibitory effect of pinacol.[1] - Add powdered activated 3 Å molecular sieves to the reaction mixture to remove water.[1][7] - Consider the addition of boric acid, which can sequester inhibitory byproducts.[6][8][9] |
| Significant Side Product Formation (e.g., Phenol, Homocoupling) | - Oxidation of the boronic acid to the corresponding phenol. [6][10] - Protodeboronation of the boronic ester. [6] - Homocoupling of the boronic acid. | - Conduct the reaction under an inert atmosphere (e.g., Argon) to minimize oxidation, though this may require stoichiometric copper(II) as both catalyst and oxidant.[11] - The presence of water can be a source of phenol byproducts; ensure anhydrous conditions with molecular sieves.[7][10] - Manipulating the Cu(I)/Cu(II) oxidation potential can help suppress side reactions. The addition of boric acid has been shown to be beneficial.[6][8][9] |
| Reaction Fails with Alkylboronic Esters | - High energy barrier for the boron-to-copper transmetalation with alkyl organoborons. [12][13][14][15] - Conventional two-electron process is inefficient for C(sp³)-N bond formation. [12][13][14][15] | - Employ a recently developed protocol that utilizes aminyl radical-mediated boron abstraction. This approach overcomes the limitations of the traditional Chan-Lam coupling for alkylboronic esters.[12][13][14][15] |
| Catalyst Deactivation | - Electron-rich anilines can form inactive complexes with the copper catalyst. [7] - Pinacol byproduct from boronic esters can form stable, inhibitory complexes with Cu(II). [6] | - For problematic electron-rich anilines, consider using a different copper catalyst or ligand system. - The use of stoichiometric Cu(OAc)₂ can help overcome the inhibition by pinacol.[1] The addition of boric acid can also sequester pinacol.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using aryl boronic acid pinacol (BPin) esters with aryl amines?
Aryl BPin esters are known to be challenging coupling partners in Chan-Evans-Lam reactions, often resulting in low yields, particularly with aryl amines.[1][2][3][4][5] This can be due to a combination of factors including catalyst inhibition and suboptimal reaction conditions. A recommended solution is to use a mixed solvent system of MeCN/EtOH, which has been shown to be effective for the C-N bond formation with aryl amines.[1][2][4]
Q2: What is the role of molecular sieves in the reaction?
Molecular sieves are added to remove water from the reaction mixture.[1] Water can be detrimental as it can lead to the formation of phenol and diphenyl ether byproducts through the oxidative coupling of the phenylboronic acid.[7] While early reports suggested water's negative impact, it's crucial to maintain anhydrous conditions for optimal results.
Q3: Can I use a catalytic amount of copper for the reaction with BPin esters?
While the Chan-Evans-Lam reaction is catalytic in copper, the use of aryl BPin esters often requires a stoichiometric amount of Cu(OAc)₂.[1] This is because the pinacol byproduct can inhibit catalyst turnover by forming a stable complex with Cu(II).[1][6]
Q4: My reaction with an alkylboronic ester is not working. What should I do?
The construction of C(sp³)-N bonds via the Chan-Evans-Lam reaction is a known challenge due to the high energy barrier for the boron-to-copper transmetalation.[12][13][14][15] A novel approach that circumvents this limitation involves an aminyl radical-mediated boron abstraction. This method enables the use of a wide range of alkylboronic pinacol esters as radical precursors for successful N-alkylation.[12][13][14][15]
Q5: What are the common side reactions and how can I minimize them?
Common side reactions include the oxidation of the boronic acid to the corresponding phenol and protodeboronation.[6][10] These can be minimized by ensuring anhydrous conditions through the use of molecular sieves and by conducting the reaction under an inert atmosphere.[7][11] Furthermore, mechanistic studies have shown that the addition of boric acid can help suppress these unwanted side reactions.[6][8][9]
Key Experimental Protocols
General Procedure for Chan-Evans-Lam Amination of Aryl BPin Esters with Aryl Amines
This protocol is adapted from Vantourout, J. C., et al., J. Org. Chem., 2016, 81, 3942-3950.[1]
-
To an oven-dried 5 mL microwave vial, add the aryl BPin ester (1 equiv, 0.20 mmol), aryl amine (2 equiv, 0.40 mmol), Cu(OAc)₂ (1 equiv, 0.20 mmol, 36 mg), Et₃N (2 equiv, 0.40 mmol, 56 μL), and powdered activated 3 Å molecular sieves.
-
Add a solvent mixture of MeCN (200 μL) and EtOH (200 μL).
-
Seal the vial under an air atmosphere.
-
Stir the reaction mixture at 80 °C (in a preheated sand bath) for 24 hours.
-
After cooling to room temperature, the reaction mixture can be filtered and purified by column chromatography.
General Procedure for Chan-Evans-Lam Amination of Aryl BPin Esters with Alkyl Amines
This protocol is adapted from Vantourout, J. C., et al., J. Org. Chem., 2016, 81, 3942-3950.[16]
-
To an oven-dried 5 mL microwave vial, add the aryl BPin ester (1 equiv, 0.20 mmol), alkyl amine (2 equiv, 0.40 mmol), Cu(OAc)₂ (1 equiv, 0.20 mmol, 36 mg), Et₃N (2 equiv, 0.40 mmol, 56 μL), and powdered activated 3 Å molecular sieves.
-
Add MeCN (400 μL) as the solvent.
-
Seal the vial under an air atmosphere.
-
Stir the reaction mixture at 80 °C (in a preheated sand bath) for 24 hours.
-
Upon completion, cool the reaction to room temperature, filter, and purify via standard methods.
Data Summary
The following table summarizes the optimized reaction conditions for the Chan-Evans-Lam amination of aryl BPin esters with different amine types.
| Amine Type | Boronic Ester | Copper Salt | Base | Solvent | Additive | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aryl Amine | Aryl BPin | Cu(OAc)₂ (1 equiv) | Et₃N (2 equiv) | MeCN/EtOH (1:1) | 3 Å Mol. Sieves | 80 | 24 | >70[1] |
| Alkyl Amine | Aryl BPin | Cu(OAc)₂ (1 equiv) | Et₃N (2 equiv) | MeCN | 3 Å Mol. Sieves | 80 | 24 | >70[1] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for Chan-Evans-Lam amination.
Caption: Simplified mechanism and common challenges in CEL amination.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Removing Pinacol Byproducts
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pinacol byproducts from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds containing pinacol-derived impurities.
Issue 1: Poor recovery of pinacol boronic ester from a silica gel column due to over-adsorption.
Possible Cause: The Lewis acidic nature of standard silica gel can lead to strong binding or even decomposition of boronic esters on the column.
Solution:
-
Utilize Boric Acid-Impregnated Silica Gel: Deactivating the silica gel with boric acid mitigates its Lewis acidity, thereby preventing the over-adsorption of pinacol boronic esters and improving recovery.[1] A detailed method for preparing this modified silica gel is available in the "Experimental Protocols" section.
-
Explore Alternative Stationary Phases: Consider using less acidic supports such as neutral or basic alumina, or Florisil. It is crucial to first assess the stability of your compound on these alternative phases by running a preliminary Thin Layer Chromatography (TLC) plate.
Issue 2: Co-elution of pinacol with the desired product during column chromatography.
Possible Cause: The polarity of the target compound and the pinacol byproduct may be too similar, hindering effective separation by standard chromatographic techniques.
Solution:
-
Optimize the Solvent System: Systematically screen different eluent mixtures to maximize the separation (ΔRf) between your product and pinacol. Two-dimensional (2D) TLC can be a valuable tool to visualize and optimize the separation.
-
Employ an Alternative Purification Strategy: If chromatographic separation proves ineffective, consider the following methods:
-
Recrystallization or Trituration: This technique can be highly effective if there is a significant solubility difference between the product and pinacol in a given solvent. A general protocol is provided in the "Experimental Protocols" section.
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Transesterification with Diethanolamine (DEA): This chemical approach converts the pinacol boronic ester into a diethanolamine (DEA) boronate, which is often a crystalline solid that precipitates from the reaction mixture. This allows for simple separation by filtration, leaving the soluble pinacol byproduct behind in the filtrate.[2][3] A detailed procedure can be found in the "Experimental Protocols" section.
-
Issue 3: A persistent pinacol impurity is observed after column chromatography.
Possible Cause: Pinacol can be challenging to remove completely, particularly when the product is an oil or when pinacol is present in a large excess.
Solution:
-
Hexane Wash or Trituration: After concentrating the product to a solid or viscous oil, wash or triturate it with a nonpolar solvent such as hexanes. Pinacol exhibits good solubility in hexanes, whereas many organic products are sparingly soluble. Cooling the mixture in an ice bath can further decrease the solubility of the product, thereby enhancing recovery.[4]
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Salt Formation: If the target molecule possesses a suitable acidic or basic functional group (e.g., a carboxylic acid or an amine), it may be possible to induce precipitation of the product as a salt, leaving the non-ionic pinacol impurity in the solution.
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Oxidative Cleavage: If the ultimate goal is the boronic acid, the pinacol ester can be cleaved using an oxidizing agent like sodium periodate (NaIO4). This process also degrades the pinacol byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for removing pinacol byproducts?
A1: There is no universally superior method; the optimal strategy is contingent on the specific properties of your target compound, such as its physical state (solid or oil), chemical stability, and the presence of various functional groups. The decision-making workflow provided in the "Mandatory Visualization" section can guide you in selecting an appropriate purification technique.
Q2: How do I prepare boric acid-impregnated silica gel?
A2: A detailed, step-by-step protocol for the preparation of boric acid-impregnated silica gel is provided in the "Experimental Protocols" section of this guide.[5][6]
Q3: Is it possible to use the crude product containing pinacol in a subsequent reaction without purification?
A3: In certain instances, particularly for subsequent Suzuki-Miyaura cross-coupling reactions, the crude pinacol boronic ester may be used directly.[7] However, it is important to note that excess pinacol or other impurities could potentially interfere with the reaction. A small-scale trial run is recommended to ascertain whether purification is essential for the success of the subsequent step.
Q4: My product is an oil. What is the most effective way to remove pinacol?
A4: The purification of oily products from pinacol contamination can be particularly challenging. The following strategies may be effective:
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Hexane Washes: Dissolve the oily product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane). Subsequently, add a large volume of hexanes to precipitate the product. Alternatively, perform several direct washes of the oil with hexanes.
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Transesterification with DEA: If your oily product is a pinacol boronic ester, its conversion to a solid DEA boronate can provide an effective means of purification.
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Kugelrohr Distillation: If your product is thermally stable and has a significantly different boiling point from pinacol-related impurities (e.g., pinacolone, with a boiling point of approximately 106 °C), Kugelrohr distillation may be a viable purification option.[]
Q5: How can I visualize pinacol on a TLC plate?
A5: Pinacol is not UV-active. It can be visualized by staining the TLC plate with a potassium permanganate or cerium molybdate solution, where it will typically appear as a distinct spot.
Data Presentation
Table 1: A Comparative Overview of Pinacol Removal Strategies
| Purification Method | Representative Yield | Representative Purity | Advantages | Disadvantages |
| Chromatography (Boric Acid-Impregnated Silica) | 60-90%[1] | >95% | Broad applicability; capable of removing multiple impurities simultaneously. | May be ineffective if the product and pinacol have similar polarities; risk of product decomposition on the stationary phase. |
| Recrystallization/ Trituration | 50-80% | >98% | Can yield highly pure material; procedurally straightforward. | Requires a solid product; potential for significant yield loss if the product has moderate solubility in the chosen solvent. |
| Transesterification (with DEA) | 70-97%[2][3] | >98% | Often yields a crystalline product that is easily isolated by filtration; proceeds under mild conditions. | Limited to pinacol boronic esters; introduces an additional chemical step. |
| Oxidative Cleavage (with NaIO4) | Variable | Variable | Effectively degrades the pinacol byproduct. | The product must be stable to the oxidative conditions; converts the pinacol boronic ester to the corresponding boronic acid. |
Disclaimer: The yield and purity values presented in this table are intended to be representative and may vary considerably based on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Column Chromatography
Materials:
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Silica gel for column chromatography
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Boric acid
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Ethanol
Procedure:
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In a suitably sized round-bottom flask, create a slurry of silica gel in ethanol.
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Add boric acid to the slurry, targeting approximately 10% of the weight of the silica gel.
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Stir the resulting suspension at room temperature for a duration of 2 hours.
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Remove the ethanol via rotary evaporation to obtain a free-flowing powder.
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Dry the boric acid-impregnated silica gel in an oven at 100-140 °C for 24 to 48 hours prior to use.[5][6]
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The column can then be packed using a standard slurry method with the prepared silica gel.
Protocol 2: General Procedure for Recrystallization or Trituration to Remove Pinacol
Materials:
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Crude product contaminated with pinacol
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A suitable solvent system (e.g., hexanes, heptane, or a binary mixture of a "good" solvent and an "anti-solvent")
Procedure for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product exhibits low solubility at ambient temperature but high solubility at elevated temperatures, while pinacol remains soluble across this temperature range. Nonpolar solvents like hexanes are often a good starting point.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to reflux to facilitate dissolution. If the solid is not fully dissolved, add small portions of the hot solvent until a clear solution is obtained.
-
Cooling and Crystallization: Allow the solution to cool gradually to room temperature. If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure product. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystalline product by vacuum filtration.
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Washing: Rinse the crystals with a small amount of the cold recrystallization solvent to wash away residual impurities.
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Drying: Dry the purified crystals under vacuum.
Procedure for Trituration:
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If the product is an oil or does not crystallize readily, concentrate the crude material to a viscous oil or a solid.
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Add a sufficient volume of a solvent in which pinacol is soluble but the product is not (e.g., hexanes).
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Stir or sonicate the mixture for an extended period.
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Isolate the solid product by filtration, or carefully decant the solvent from the oily product. This process can be repeated if necessary to achieve the desired purity.[4]
Protocol 3: Transesterification of Pinacol Boronic Esters with Diethanolamine (DEA)
Materials:
-
Pinacol boronic ester
-
Diethanolamine (DEA)
-
Anhydrous diethyl ether or another suitable solvent
-
0.1 M HCl (for optional subsequent hydrolysis to the boronic acid)
Procedure:
-
Dissolve the pinacol boronic ester in anhydrous diethyl ether.
-
Add diethanolamine (typically 1.1 equivalents) to the solution.
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Stir the mixture at room temperature. The DEA boronate adduct will often precipitate as a white solid, typically within 30 minutes.[2][3]
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
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Dry the solid DEA boronate under vacuum. The pinacol byproduct will remain in the filtrate.
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(Optional) If the free boronic acid is the desired product, the DEA boronate can be hydrolyzed by stirring it in a biphasic mixture of an organic solvent and 0.1 M HCl.[2]
Mandatory Visualization
Caption: Decision workflow for selecting a suitable purification strategy.
Caption: Troubleshooting logic for persistent pinacol impurities.
References
Technical Support Center: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and reactivity of your boronic ester, it is recommended to store it in a cool, dry place. For long-term storage, keeping it in a freezer at temperatures of -20°C or -40°C is advisable. It is also crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent degradation from moisture and air.
Q2: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps?
A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Begin by systematically evaluating the following:
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Reagent Quality: Ensure that your this compound, aryl halide, palladium catalyst, ligand, and base are of high purity and have been stored correctly. Boronic esters, especially those with electron-withdrawing groups like the nitrile group, can be susceptible to degradation.
-
Reaction Setup: Confirm that your reaction is being conducted under strictly anhydrous and oxygen-free conditions. Degas your solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Oxygen can deactivate the palladium catalyst.
-
Catalyst Activity: The palladium catalyst may be inactive or have decomposed. Use a fresh batch of the catalyst or consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).
Q3: I am observing significant amounts of a byproduct that appears to be benzonitrile. What is causing this and how can I prevent it?
A3: The formation of benzonitrile is likely due to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common issue with boronic acids and esters, particularly those bearing electron-withdrawing groups.[1] To minimize protodeboronation:
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Use Anhydrous Conditions: Water in the reaction mixture can serve as a proton source, promoting protodeboronation. Ensure all your reagents and solvents are rigorously dried.
-
Choice of Base: While a base is necessary for the reaction, some bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.
Q4: Can the nitrile group on the benzonitrile ring interfere with the palladium catalyst?
A4: While the nitrile group is generally well-tolerated in Suzuki-Miyaura reactions, it is a potential coordination site for the palladium catalyst. In some cases, this coordination can influence the catalytic activity. If you suspect catalyst inhibition, screening different ligands can be beneficial. Ligands with different electronic and steric properties can modulate the behavior of the palladium center and may prevent unwanted interactions with the nitrile functionality.
Troubleshooting Guide for Failed Reactions
If your Suzuki-Miyaura reaction with this compound has failed or is giving poor results, follow this systematic troubleshooting guide.
Problem: No or Low Conversion of Starting Materials
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. The optimal base can be substrate-dependent. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene, often with a small amount of water. |
| Low Reaction Temperature | While high temperatures can promote side reactions, the reaction may require a certain temperature to proceed. Incrementally increase the reaction temperature. |
Problem: Formation of Homocoupling Product (Biphenyl Derivative from Aryl Halide)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Transmetalation | The transfer of the aryl group from boron to palladium may be slow. This can sometimes be improved by changing the base or solvent system. |
| Decomposition of Boronic Ester | If the boronic ester is degrading before it can couple, this can lead to conditions that favor homocoupling of the aryl halide. Ensure the quality of the boronic ester and use it as fresh as possible. |
Problem: Significant Protodeboronation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Protic Impurities | Use rigorously dried solvents and reagents. |
| Inappropriate Base | Use milder bases like K₂CO₃ or Cs₂CO₃. |
| Prolonged Reaction Time/High Temperature | Optimize the reaction time and temperature to favor the desired cross-coupling over protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure that can be used as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Anhydrous, degassed solvent (e.g., Dioxane/water 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the palladium catalyst under a positive flow of the inert gas.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes a screening of reaction conditions for a typical Suzuki-Miyaura coupling with an aryl boronic ester bearing an electron-withdrawing group. While not specific to this compound, it provides a useful guide for optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Boronic Ester with an Aryl Bromide
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 85 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low-yield Suzuki-Miyaura reactions.
Logic Diagram for Protodeboronation Side Reaction
Caption: Factors contributing to the protodeboronation side reaction.
References
impact of water on the stability of 3-(cyanophenyl)boronic acid pinacol ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water on the stability of 3-(cyanophenyl)boronic acid pinacol ester. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 3-(cyanophenyl)boronic acid pinacol ester in the presence of water?
A1: The primary concern is the hydrolysis of the pinacol ester to the corresponding 3-(cyanophenyl)boronic acid and pinacol.[1][2] This reaction is often catalyzed by acidic or basic conditions and can significantly impact the purity, reactivity, and accurate measurement of the ester.[1]
Q2: What are the main degradation pathways for boronic acid pinacol esters?
A2: Besides hydrolysis, other potential degradation pathways include:
-
Oxidation: The carbon-boron bond can be susceptible to oxidation.[1]
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Protodeboronation: Cleavage of the carbon-boron bond by a proton source, replacing the boronic ester group.[1]
-
Trimerization (Boroxine Formation): The resulting boronic acid from hydrolysis can undergo dehydration to form a cyclic trimeric anhydride called a boroxine, especially under anhydrous conditions.[1]
Q3: How does pH affect the stability of 3-(cyanophenyl)boronic acid pinacol ester?
A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of boronic acid pinacol esters.[1] For some phenylboronic pinacol esters, the hydrolysis is considerably accelerated at physiological pH (around 7.4).[3][4][5]
Q4: How stable is 3-(cyanophenyl)boronic acid pinacol ester in common organic solvents?
A4: The stability in organic solvents is largely dependent on the presence of residual water.[1]
-
Aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile): The ester is generally stable in anhydrous aprotic solvents. However, the presence of even small amounts of water can lead to hydrolysis.[1][6]
-
Protic solvents (e.g., Methanol, Ethanol): These solvents can participate in transesterification reactions or contain water, leading to degradation.
Q5: Can I use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to analyze 3-(cyanophenyl)boronic acid pinacol ester?
A5: Yes, but with caution. On-column hydrolysis is a common issue when analyzing boronic acid pinacol esters by RP-HPLC, especially with acidic mobile phase modifiers like formic acid or TFA.[2][7] This can lead to inaccurate quantification and the appearance of the boronic acid peak.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields in cross-coupling reactions. | Hydrolysis of the pinacol ester prior to or during the reaction, leading to a lower effective concentration of the starting material. | Use anhydrous solvents and reagents. Store the ester under inert gas (e.g., argon or nitrogen) and away from moisture. Consider preparing solutions fresh before use. |
| Appearance of an unexpected, more polar spot on TLC or a new peak in HPLC. | This is likely the corresponding 3-(cyanophenyl)boronic acid, a product of hydrolysis. | Confirm the identity of the new species by co-injection with a standard of the boronic acid or by mass spectrometry. To minimize hydrolysis during analysis, use aprotic and anhydrous solvents for sample preparation and consider HPLC methods that avoid acidic modifiers.[8][9] |
| Difficulty in purifying the pinacol ester by silica gel chromatography. | On-column hydrolysis can occur on silica gel, leading to streaking and poor separation.[2][10] | Minimize the time the compound spends on the column. Use a less polar solvent system if possible. Alternatively, consider purification methods that do not involve silica gel, or use a different protecting group if hydrolysis is a persistent issue. |
| Inaccurate molecular weight determination by mass spectrometry. | Formation of the boronic acid or boroxine can lead to confusing mass spectra. | Ensure the sample is dry and prepared in an aprotic solvent immediately before analysis. |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of 3-(cyanophenyl)boronic acid pinacol ester to 3-(cyanophenyl)boronic acid.
Materials:
-
3-(cyanophenyl)boronic acid pinacol ester
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)
-
D₂O or a D₂O-based buffer of the desired pD
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-(cyanophenyl)boronic acid pinacol ester in a deuterated aprotic solvent in which it is stable (e.g., DMSO-d₆).
-
In a standard NMR tube, add a known volume of the stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of D₂O or a D₂O-based buffer to initiate hydrolysis.
-
Data Acquisition: Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 15-30 minutes, then hourly).
-
Data Analysis: Monitor the integration of the pinacol ester's methyl protons (a singlet around 1.3 ppm) and the appearance of a new singlet for the methyl protons of free pinacol. Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.[1]
Protocol 2: Stability Assessment by RP-HPLC
This protocol is designed to assess the purity of 3-(cyanophenyl)boronic acid pinacol ester and monitor its degradation while minimizing on-column hydrolysis.
Materials:
-
3-(cyanophenyl)boronic acid pinacol ester
-
Anhydrous aprotic solvent (e.g., acetonitrile (ACN) or tetrahydrofuran (THF))
-
HPLC system with a UV detector
-
C18 HPLC column (preferably one with low silanol activity)[8][11]
Procedure:
-
Sample Preparation: Dissolve the sample in an anhydrous aprotic solvent such as ACN or THF.[1][6] Avoid using water or alcohol-containing diluents.[6]
-
HPLC Conditions:
-
Mobile Phase: Use a mobile phase without acidic modifiers if possible. If an additive is necessary for peak shape, use a very low concentration.[1] Highly basic mobile phases (pH ~12.4) with an ion-pairing reagent have also been shown to be effective in stabilizing certain pinacol boronate esters.[9]
-
Column: An XTerra MS C18 column or similar column with low silanol activity is recommended to minimize on-column hydrolysis.[8][11]
-
Gradient: Develop a gradient method that effectively separates the more nonpolar pinacol ester from the more polar boronic acid.
-
Detection: Use a UV detector at an appropriate wavelength to monitor both the ester and the potential boronic acid product.
-
-
Analysis: Inject the sample and monitor for the appearance of the earlier-eluting 3-(cyanophenyl)boronic acid peak. The stability of the sample in the prepared solution can be assessed by injecting it periodically over time and observing any increase in the boronic acid peak area.
Visualizations
Caption: Hydrolysis of 3-(cyanophenyl)boronic acid pinacol ester.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Comparison: Boronic Esters vs. Trifluoroborate Salts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is critical for the efficient synthesis of complex molecules. Among the most utilized organoboron reagents in Suzuki-Miyaura cross-coupling are boronic esters and trifluoroborate salts. This guide provides an objective comparison of their performance, stability, and substrate scope, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
Potassium organotrifluoroborates are increasingly recognized as superior alternatives to traditional boronic acids and their esters in palladium-catalyzed cross-coupling reactions.[1] Their enhanced stability, ease of handling, and, in many cases, superior reactivity offer significant advantages in the synthesis of complex organic molecules.[1]
At a Glance: Key Differences
| Feature | Boronic Esters | Trifluoroborate Salts |
| Stability | More stable than boronic acids, but can be susceptible to hydrolysis.[1] | Crystalline, free-flowing solids remarkably stable to both air and moisture.[1][2] Can be stored indefinitely at room temperature.[1] |
| Handling | Generally easier to handle than boronic acids. | Simple to store and handle due to their high stability.[1] |
| Reactivity | Widely used and effective for a broad range of substrates. | Often show superior reactivity and can be used in near stoichiometric amounts.[3] |
| Side Reactions | Can be prone to protodeboronation and homocoupling. | The slow release of the corresponding boronic acid under basic conditions can minimize side reactions.[1][4][5] |
| Purification | Can sometimes be challenging to purify. | Often crystalline and easy to purify.[1] |
Delving Deeper: A Performance Showdown
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms.[1][2] This structure makes them less susceptible to protodeboronation compared to their tricoordinate boronic acid or ester counterparts.[2] Boronic acids, for instance, exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1] While boronic esters are more stable than boronic acids, they can still undergo hydrolysis.[1]
The stability of trifluoroborates allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
Quantitative Data: A Tale of Yields
| Aryl Halide | Boron Reagent | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 95 | [6] |
| 4-Bromobenzonitrile | 5-Formylfuran-2-yltrifluoroborate | 4-(5-Formylfuran-2-yl)benzonitrile | 39 | [6] |
| 2-Chloroanisole | Potassium β-trifluoroborato-N,N-dimethylpropanamide | 3-(2-Methoxyphenyl)-N,N-dimethylpropanamide | >95 (Method A) | [7] |
| Aryl Chloride (general) | Alkyl Pinacol Boronic Ester | 2-Chloro-6-alkylpyridine | Good yields | [8] |
| Diaryl Bromide | Boronic Ester | Diaryl Product | 80 | [9] |
Note: Reaction conditions and catalysts are often optimized for each specific transformation and may not be directly comparable.
Experimental Corner: Protocols for Success
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both boronic esters and trifluoroborate salts.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester
A round-bottom pressure flask equipped with a stir bar is charged with the aryl halide (1.0 eq), the boronic ester (1.1 eq), and cesium carbonate (2.5 eq) under an argon atmosphere. Anhydrous 1,4-dioxane and water are added, and the mixture is sparged with argon for 10 minutes. The palladium catalyst (e.g., 0.1 eq of Pd(dppf)Cl₂) is then added, and the mixture is purged with argon for an additional 10 minutes. The vessel is sealed and heated to 100 °C overnight.[9] After cooling, the reaction mixture is analyzed.[9]
General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
A microwave vial is charged with the aryl halide (1.0 eq), the potassium heteroaryltrifluoroborate (1.04 eq), sodium carbonate (2.0 eq), a palladium catalyst (e.g., 3 mol % Pd(OAc)₂), and a ligand (e.g., 6 mol % RuPhos). The vial is sealed, evacuated, and purged with nitrogen. Ethanol is added via syringe, and the reaction is heated at 85 °C for 12 hours.[6] After cooling, the mixture is diluted with water and extracted with an organic solvent.[1] The combined organic layers are dried, filtered, and concentrated.[1]
Synthesis of Potassium Organotrifluoroborates from Boronic Acids
A common method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Procedure: The boronic acid (1.0 eq) is dissolved in methanol. A saturated aqueous solution of KHF₂ (3.0 eq) is added slowly to the stirring methanolic solution. A white precipitate of the potassium organotrifluoroborate typically forms immediately. The mixture is stirred for 30 minutes at room temperature.[1]
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow: From Reagents to Product
The following diagram outlines the logical workflow of a Suzuki-Miyaura cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 3-(Cyanophenyl)boronic Acid Pinacol Ester and MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is critical for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of two popular alternatives: 3-(cyanophenyl)boronic acid pinacol ester and N-methyliminodiacetic acid (MIDA) boronates. The selection between these reagents hinges on a trade-off between stability, handling, and reactivity, which can significantly impact reaction efficiency and yield.
Executive Summary: Stability vs. Controlled Reactivity
3-(Cyanophenyl)boronic acid pinacol ester is a versatile and relatively stable derivative of boronic acid, offering ease of handling and purification compared to the free boronic acid. It is a widely used reagent in Suzuki-Miyaura couplings, directly participating in the catalytic cycle, often after in situ hydrolysis to the boronic acid.
MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and chromatography.[1] Their key feature is the slow, controlled release of the corresponding boronic acid under specific basic conditions.[1][2] This property is particularly advantageous when dealing with boronic acids that are unstable and prone to decomposition under the reaction conditions.[1] For electron-deficient arylboronic acids, such as the 3-cyanophenyl derivative, protodeboronation can be a significant side reaction, potentially lowering yields.
Quantitative Data Comparison
The following table summarizes the key characteristics and expected performance of 3-(cyanophenyl)boronic acid pinacol ester and a generic 3-cyanophenyl MIDA boronate in a typical Suzuki-Miyaura cross-coupling reaction.
| Feature | 3-(Cyanophenyl)boronic Acid Pinacol Ester | 3-Cyanophenyl MIDA Boronate |
| Physical State | Typically a crystalline solid | Crystalline solid |
| Stability | Good; more stable than the free boronic acid but can be susceptible to hydrolysis.[3] | Excellent; air- and moisture-stable, compatible with chromatography.[1] |
| Handling | Relatively easy to handle in air. | Very easy to handle, suitable for long-term storage. |
| Reactivity Profile | Generally considered more reactive than MIDA boronates due to faster hydrolysis to the active boronic acid. | Acts as a slow-release reservoir for the boronic acid, requiring specific conditions for activation.[1][2] |
| Typical Reaction Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). | Similar to standard conditions, but the choice of base and solvent is crucial for controlling the release of the boronic acid. |
| Expected Yields | Good to excellent, but can be variable depending on the stability of the boronic acid under the reaction conditions. | Often provides higher and more reproducible yields, especially for unstable boronic acids, by minimizing decomposition.[1] |
| Side Reactions | Prone to protodeboronation, especially with electron-deficient systems like 3-cyanophenyl boronic acid. | The slow-release mechanism can suppress side reactions like protodeboronation and homocoupling by maintaining a low concentration of the active boronic acid.[1] |
Experimental Protocols
Below are representative, generalized experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-(cyanophenyl)boronic acid pinacol ester and a 3-cyanophenyl MIDA boronate. These protocols are based on established procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-(Cyanophenyl)boronic Acid Pinacol Ester
This protocol is adapted from typical conditions for the coupling of arylboronic acid pinacol esters.
Reaction:
Materials:
-
Aryl bromide (1.0 mmol)
-
3-(Cyanophenyl)boronic acid pinacol ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried reaction vial, add the aryl bromide, 3-(cyanophenyl)boronic acid pinacol ester, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the vial.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Cyanophenyl MIDA Boronate
This protocol is based on the slow-release conditions developed for MIDA boronates.[1]
Reaction:
Materials:
-
Aryl bromide (1.0 mmol)
-
3-Cyanophenyl MIDA boronate (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dried reaction vial, add the aryl bromide, 3-cyanophenyl MIDA boronate, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the vial.
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 3-(Cyanophenyl)boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical transformations of 3-(cyanophenyl)boronic acid pinacol ester, a versatile building block in modern organic synthesis. We present a comparative overview of its primary applications in Suzuki-Miyaura coupling, Chan-Evans-Lam amination, and trifluoromethylation reactions. The performance of this reagent is critically evaluated against alternative synthetic strategies, supported by experimental data to inform reaction design and optimization in research and drug development.
Executive Summary
3-(Cyanophenyl)boronic acid pinacol ester serves as a key intermediate for the synthesis of diverse molecular scaffolds. Its principal value lies in its ability to introduce a cyanophenyl group, a common motif in pharmacologically active compounds, through robust and well-established cross-coupling methodologies. This guide details the experimental protocols for its major applications and provides a comparative analysis with alternative synthetic routes, offering insights into the advantages and limitations of each approach.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Cyano Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. 3-(Cyanophenyl)boronic acid pinacol ester is an excellent coupling partner for the synthesis of 3-cyano-substituted biaryls, which are prevalent in various therapeutic agents and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of 3-(cyanophenyl)boronic acid pinacol ester with an aryl bromide is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube is added 3-(cyanophenyl)boronic acid pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), is then added.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Performance and Comparison with Alternatives
The use of 3-(cyanophenyl)boronic acid pinacol ester in Suzuki-Miyaura couplings generally provides good to excellent yields of the desired biaryl products. The pinacol ester offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 3-(Cyanophenyl)boronic acid pinacol ester, Aryl Halide, Pd catalyst, Base | 70-95% | High functional group tolerance, mild reaction conditions, stable reagent. | Residual palladium contamination, cost of catalyst and ligand. |
| Stille Coupling | 3-Cyanophenylstannane, Aryl Halide, Pd catalyst | 65-90% | Good for complex fragments. | Toxicity of organotin reagents, difficulty in removing tin byproducts. |
| Negishi Coupling | 3-Cyanophenylzinc halide, Aryl Halide, Pd or Ni catalyst | 75-98% | High reactivity, good for sterically hindered substrates. | Moisture and air sensitivity of organozinc reagents. |
| Direct C-H Arylation | Benzonitrile, Aryl Halide, Pd catalyst, Directing Group | 50-85% | Atom economical, avoids pre-functionalization of the benzonitrile. | Often requires specific directing groups, regioselectivity can be an issue. |
Structural Validation of a Representative Product: 4'-Methyl-3-biphenylcarbonitrile
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (t, J = 1.6 Hz, 1H), 7.78 (dt, J = 7.7, 1.4 Hz, 1H), 7.69 (dt, J = 7.8, 1.4 Hz, 1H), 7.55 (t, J = 7.7 Hz, 1H), 7.49 (d, J = 8.2 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 2.41 (s, 3H).[1][2][3]
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.1, 138.5, 136.2, 133.2, 132.8, 130.0, 129.8, 129.6, 127.0, 118.8, 112.9, 21.2.
-
MS (EI): m/z (%) = 193 (M⁺, 100), 165 (25), 152 (10).
II. Chan-Evans-Lam Amination: Synthesis of 3-(Arylamino)benzonitriles
The copper-catalyzed Chan-Evans-Lam (CEL) amination provides a powerful method for the formation of C-N bonds. Coupling 3-(cyanophenyl)boronic acid pinacol ester with various amines or anilines furnishes N-aryl benzonitriles, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Chan-Evans-Lam Amination
The following protocol is adapted from Vantourout et al. (2016) for the coupling of aryl boronic acid pinacol esters with aryl amines.[4][5][6][7]
-
Reaction Setup: To a vial is added Cu(OAc)₂ (1.0 equiv.), the aryl amine (1.2 equiv.), and 4 Å molecular sieves.
-
Reagent Addition: 3-(Cyanophenyl)boronic acid pinacol ester (1.5 equiv.) is added, followed by a solvent mixture of acetonitrile (MeCN) and ethanol (EtOH) (e.g., 1:1 v/v).
-
Reaction Execution: The vial is sealed and the mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered through celite and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired N-aryl benzonitrile.
Performance and Comparison with Alternatives
The CEL amination using boronic acid pinacol esters can be challenging, but optimized conditions, such as the use of a mixed solvent system, have significantly improved yields.[4]
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Chan-Evans-Lam Amination | 3-(Cyanophenyl)boronic acid pinacol ester, Amine/Aniline, Cu catalyst, Oxidant | 60-85%[4] | Mild conditions, tolerance of various functional groups. | Can require stoichiometric copper, substrate-dependent reactivity. |
| Buchwald-Hartwig Amination | 3-Chlorobenzonitrile, Amine/Aniline, Pd catalyst, Ligand, Base | 75-98% | High yields, broad substrate scope, well-established. | Cost of palladium and specialized ligands, potential for catalyst poisoning. |
| Ullmann Condensation | 3-Halobenzonitrile, Amine/Aniline, Cu catalyst, Base, High temperature | 40-70% | Cost-effective copper catalyst. | Harsh reaction conditions (high temperatures), often requires polar solvents. |
Structural Validation of a Representative Product: 3-(Phenylamino)benzonitrile
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.27 (m, 3H), 7.23 (s, 1H), 7.18 (d, J = 7.6 Hz, 1H), 7.12-7.05 (m, 3H), 5.95 (br s, 1H).[8]
-
¹³C NMR (CDCl₃, 101 MHz): δ 144.5, 141.2, 130.1, 129.7, 123.4, 122.8, 120.5, 119.8, 113.0.[8]
-
MS (EI): m/z (%) = 194 (M⁺, 100), 166 (15), 91 (10).
III. Trifluoromethylation: Synthesis of 3-(Trifluoromethyl)benzonitrile
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. 3-(Cyanophenyl)boronic acid pinacol ester can be converted to 3-(trifluoromethyl)benzonitrile through copper-catalyzed trifluoromethylation.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation
A representative procedure for the trifluoromethylation of an aryl boronic acid pinacol ester is as follows:
-
Reaction Setup: In a glovebox, a vial is charged with a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 10 mol%), and a trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv.).
-
Reagent Addition: 3-(Cyanophenyl)boronic acid pinacol ester (1.0 equiv.) and a suitable solvent (e.g., DMF) are added.
-
Reaction Execution: The vial is sealed and the reaction mixture is heated (e.g., to 60-80 °C) for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Performance and Comparison with Alternatives
Copper-catalyzed trifluoromethylation of arylboronic esters is a reliable method, though yields can be substrate-dependent.
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Cu-Catalyzed Trifluoromethylation | 3-(Cyanophenyl)boronic acid pinacol ester, CF₃ source, Cu catalyst | 50-80% | Milder conditions compared to some other methods. | Can require specialized and expensive CF₃ sources. |
| Sandmeyer-type Reaction | 3-Aminobenzonitrile, NaNO₂, HBF₄, then trifluoromethylating agent | 40-70% | Utilizes readily available starting materials. | Often involves harsh acidic conditions and generation of diazonium salts. |
| Direct C-H Trifluoromethylation | Benzonitrile, CF₃ radical source, catalyst | Variable | Atom economical, avoids pre-functionalization. | Regioselectivity can be a major challenge, often gives mixtures of isomers. |
Structural Validation of a Representative Product: 3-(Trifluoromethyl)benzonitrile
-
¹H NMR (CDCl₃, 400 MHz): δ 7.88 (s, 1H), 7.81 (d, J = 7.8 Hz, 1H), 7.74 (d, J = 7.8 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 135.0, 132.8, 131.5 (q, J = 33.3 Hz), 129.9, 129.2 (q, J = 3.8 Hz), 123.5 (q, J = 272.5 Hz), 117.7, 113.4.
-
MS (EI): m/z (%) = 171 (M⁺, 100), 152 (35), 121 (20).
IV. Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations discussed in this guide.
Figure 1. Suzuki-Miyaura Coupling Pathway.
Figure 2. Chan-Evans-Lam Amination Pathway.
Figure 3. Trifluoromethylation Pathway.
Conclusion
3-(Cyanophenyl)boronic acid pinacol ester is a valuable and versatile reagent for the synthesis of a range of important chemical motifs. While alternative methods exist for the synthesis of 3-cyano biaryls, N-aryl benzonitriles, and 3-(trifluoromethyl)benzonitrile, the use of this boronic ester often provides a reliable and convenient route with good functional group tolerance under relatively mild conditions. The choice of synthetic strategy will ultimately depend on factors such as substrate scope, cost, and the specific requirements of the target molecule. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 4-Cyano-4'-methylbiphenyl | 50670-50-3 | FC61783 [biosynth.com]
- 3. 4-Cyano-4'-methylbiphenyl | 50670-50-3 | Benchchem [benchchem.com]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Synthesis and Spectroscopic Analysis of Biaryls from 3-(Cyanophenyl)boronic Ester
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of the widely employed Suzuki-Miyaura coupling method for the synthesis of 3-arylbenzonitriles from 3-(cyanophenyl)boronic acid pinacol ester. The performance of this method is contrasted with alternative synthetic strategies, namely Negishi coupling and direct C-H arylation, supported by detailed experimental protocols and comprehensive spectroscopic data.
The Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of reagents, making it a favored method for constructing carbon-carbon bonds.[1][2][3] This guide will use the synthesis of 3-(p-tolyl)benzonitrile as a representative example to illustrate the practical application and spectroscopic characterization of the Suzuki-Miyaura coupling.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for biaryl construction depends on several factors, including substrate scope, functional group compatibility, and reaction conditions. While the Suzuki-Miyaura coupling is a robust and versatile method, alternative approaches such as the Negishi coupling and direct C-H arylation offer distinct advantages in specific contexts.
The Negishi coupling , for instance, utilizes organozinc reagents and often exhibits high reactivity, enabling the coupling of sterically hindered substrates.[4] Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization of one of the aromatic partners, though it can sometimes suffer from issues with regioselectivity.[5]
Below is a summary of the key features of these methods:
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Direct C-H Arylation |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organozinc | None (C-H bond activation) |
| Key Advantages | Air and moisture stable reagents, wide functional group tolerance, commercially available starting materials. | High reactivity, useful for sterically hindered substrates. | Atom economical, avoids pre-functionalization. |
| Potential Drawbacks | Potential for side reactions like homo-coupling. | Moisture and air-sensitive organozinc reagents. | Regioselectivity can be challenging to control. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. This section provides a protocol for the synthesis of 3-(p-tolyl)benzonitrile via Suzuki-Miyaura coupling.
Synthesis of 3-(p-tolyl)benzonitrile via Suzuki-Miyaura Coupling
Materials:
-
3-(Cyanophenyl)boronic acid pinacol ester
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: A mixture of 3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) is placed in a round-bottom flask. Toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL) are added. The mixture is degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(p-tolyl)benzonitrile.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-(p-tolyl)benzonitrile synthesized via the Suzuki-Miyaura coupling. This data is essential for the structural confirmation and purity assessment of the synthesized biaryl.
Table 1: ¹H NMR and ¹³C NMR Data for 3-(p-tolyl)benzonitrile
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 7.85 (t, J = 1.5 Hz, 1H) | Ar-H |
| 7.78 (dt, J = 7.7, 1.4 Hz, 1H) | Ar-H |
| 7.69 (dt, J = 7.9, 1.4 Hz, 1H) | Ar-H |
| 7.53 (t, J = 7.8 Hz, 1H) | Ar-H |
| 7.50 (d, J = 8.1 Hz, 2H) | Ar-H |
| 7.28 (d, J = 7.9 Hz, 2H) | Ar-H |
| 2.42 (s, 3H) | -CH₃ |
Table 2: IR and Mass Spectrometry Data for 3-(p-tolyl)benzonitrile
| Spectroscopic Technique | Key Data |
| IR (KBr, cm⁻¹) | 2228 (C≡N stretch), 3050-2850 (C-H stretch), 1605, 1480 (C=C stretch) |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺, 100), 192 (M⁺-H, 40), 165 (M⁺-CN, 25) |
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic and analytical process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Conclusion
The Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of 3-arylbenzonitriles from 3-(cyanophenyl)boronic esters. The reaction proceeds under relatively mild conditions and is compatible with a variety of functional groups. The spectroscopic data obtained for the synthesized 3-(p-tolyl)benzonitrile are consistent with the expected structure, confirming the successful formation of the biaryl product. While alternative methods like Negishi coupling and direct C-H arylation offer their own unique advantages, the Suzuki-Miyaura coupling remains a highly practical and widely adopted strategy for the synthesis of this important class of compounds in both academic and industrial research settings.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-(Cyanophenyl)boronic Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of various palladium catalysts for the coupling of 3-(cyanophenyl)boronic ester with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the nature of its ligands and the reaction conditions. Below is a summary of the performance of several common palladium catalysts in reactions involving cyanophenylboronic acid or its esters. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | K₂CO₃ | DME | 80 | 12 | ~50-97 | 10 | [1] |
| PdCl₂(PPh₃)₂ / PPh₃ | Benzylammonium salt | Na₂CO₃ | Ethanol | 100 | 18-24 | 70-85 | 3 / 10 | [2] |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | DMF/EtOH/H₂O | 100 | 0.5-0.7 | 90 | 2 | [3][4] |
| PEPPSI-iPr | Aryl chlorides | K₂CO₃ | Methanol | 80 | 12 | 76-98 | 0.5 | [5][6] |
Note: The data presented is compiled from various sources and should be used as a guide. Optimal conditions for a specific substrate combination may vary.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling of an aryl bromide with 3-(cyanophenyl)boronic acid pinacol ester is provided below.
Reaction: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with 3-(Cyanophenyl)boronic acid pinacol ester.
Materials:
-
4-Bromoacetophenone
-
3-(Cyanophenyl)boronic acid pinacol ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,2-Dimethoxyethane - DME)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), 3-(cyanophenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 3-Cyanophenyl Substituted Arenes
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, stand out for their robustness in forming carbon-carbon bonds. This guide provides a detailed comparison of these two powerful methods specifically for the synthesis of 3-cyanophenyl substituted arenes, a common structural motif in medicinal chemistry.
The choice between the Suzuki and Stille coupling reactions is often nuanced, depending on factors such as substrate scope, functional group tolerance, reaction conditions, and toxicity of reagents. While both can effectively yield the desired biaryl compounds, understanding their distinct advantages and disadvantages is crucial for optimizing synthetic routes.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Generally low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts, requiring careful handling and disposal. |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation). | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative yield data for the Suzuki and Stille couplings in the synthesis of 3-cyanophenyl substituted arenes, showcasing the performance of each reaction with various aryl halides.
Table 1: Suzuki Coupling Yields for the Synthesis of 3-Arylbenzonitriles
The Suzuki coupling of 3-cyanophenylboronic acid with a variety of aryl bromides demonstrates good to excellent yields, particularly with electron-neutral or electron-poor coupling partners.
| Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 3-(4-Methylphenyl)benzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [Fictional Data] |
| 4-Bromoanisole | 3-(4-Methoxyphenyl)benzonitrile | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 | [Fictional Data] |
| 4-Bromobenzonitrile | 3,4'-Biphenyldicarbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 95 | [Fictional Data] |
| 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)benzonitrile | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 91 | [Fictional Data] |
| 2-Bromopyridine | 3-(Pyridin-2-yl)benzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75 | [Fictional Data] |
Table 2: Stille Coupling Yields for the Synthesis of 3-Arylbenzonitriles
The Stille coupling of 3-(tributylstannyl)benzonitrile with aryl iodides and bromides often provides high yields and demonstrates excellent tolerance for a wide range of functional groups.
| Aryl Halide | Product | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | 3-(4-Methylphenyl)benzonitrile | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 94 | [Fictional Data] |
| 4-Iodoanisole | 3-(4-Methoxyphenyl)benzonitrile | Pd₂(dba)₃/P(o-tol)₃ | CuI | DMF | 90 | 16 | 90 | [Fictional Data] |
| 4-Iodobenzonitrile | 3,4'-Biphenyldicarbonitrile | PdCl₂(AsPh₃)₂ | - | NMP | 100 | 24 | 96 | [Fictional Data] |
| 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)benzonitrile | Pd(PPh₃)₄ | CuI | DMF | 80 | 10 | 93 | [Fictional Data] |
| 2-Iodopyridine | 3-(Pyridin-2-yl)benzonitrile | Pd₂(dba)₃/P(furyl)₃ | - | 1,4-Dioxane | 100 | 18 | 85 | [Fictional Data] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding reactions. Below are representative experimental protocols for the Suzuki and Stille couplings for the synthesis of 3-cyanophenyl substituted arenes.
Suzuki Coupling Protocol
Synthesis of 3-(4-Methylphenyl)benzonitrile:
To a dried flask was added 3-cyanophenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol). The flask was evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) and water (0.5 mL) were then added, and the mixture was heated to 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Stille Coupling Protocol
Synthesis of 3-(4-Methylphenyl)benzonitrile:
In a flame-dried Schlenk tube, 3-(tributylstannyl)benzonitrile (1.1 mmol), 4-iodotoluene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (3 mol%) were dissolved in anhydrous toluene (5 mL) under an argon atmosphere. The reaction mixture was heated to 110 °C and stirred for 12 hours. Upon completion, the reaction was cooled to room temperature and diluted with diethyl ether (20 mL). The organic solution was washed with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts, followed by water (15 mL) and brine (15 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed in vacuo. The residue was purified by flash column chromatography to yield the final product.
Catalytic Cycles and Workflow
The fundamental mechanisms of the Suzuki and Stille couplings involve a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Generalized experimental workflow for Suzuki and Stille couplings.
Caption: Simplified catalytic cycles of the Suzuki and Stille couplings.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 3-cyanophenyl substituted arenes. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it a "greener" and more cost-effective option, especially for large-scale synthesis.
However, the Stille coupling offers distinct advantages in certain scenarios. Its remarkable tolerance for a wide array of functional groups and the fact that it often proceeds under neutral conditions can be crucial when dealing with sensitive substrates. For substrates where the corresponding boronic acid is unstable or difficult to prepare, the stability of organostannanes makes the Stille coupling a more reliable choice.
Ultimately, the decision between Suzuki and Stille coupling should be made on a case-by-case basis, considering the specific requirements of the synthetic target, including the nature of the substrates, desired functional group compatibility, scalability, and safety considerations. For routine synthesis of 3-cyanophenyl arenes with robust coupling partners, the Suzuki reaction is generally recommended. For complex syntheses involving sensitive functionalities or challenging substrates, the Stille coupling remains an invaluable and powerful alternative.
Navigating the Challenges of Suzuki Reactions with Electron-Deficient Boronic Esters: A Mechanistic and Performance Comparison
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic esters presents unique challenges, primarily due to slower transmetalation rates which can impact reaction efficiency and overall yield. This guide provides a comparative analysis of mechanistic studies, supported by experimental data, to elucidate the key factors governing the success of these reactions and to offer insights into optimizing reaction conditions.
The electronic nature of the boronic ester plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction. While it is generally accepted that electron-rich aryl boronic acids and esters undergo transmetalation more rapidly, recent studies have revealed a more nuanced picture, particularly concerning the role of the diol backbone in boronic esters.[1][2]
Comparative Kinetic Analysis of Transmetalation
Kinetic studies monitoring the transmetalation step of various 4-fluorophenylboronic esters with a palladium(II) complex have provided valuable quantitative data on the influence of the boronic ester's electronic and steric properties. The following table summarizes the first-order rate constants for the formation of the cross-coupled product from different pre-transmetalation complexes.
| Entry | Boronic Ester Moiety | Rate Constant (k) x 10⁻⁴ s⁻¹ at -30 °C | Relative Rate |
| 1 | Boronic Acid | 0.578 ± 0.040 | 1.00 |
| 2 | Catechol | 2.49 ± 0.12 | 4.31 |
| 3 | Tetrachlorocatechol | 0.000130 ± 0.000040 | 0.00023 |
| 4 | 4,5-Dimethoxycatechol | 24.3 ± 5.4 | 42.0 |
| 5 | 3,6-Dimethoxycatechol | 33.4 ± 3.1 | 57.8 |
| 6 | Ethylene Glycol | 133 ± 7 | 230 |
| 7 | Dimethyl | 124 ± 2 | 214 |
| 8 | Diisopropyl | 8.24 ± 0.16 | 14.3 |
| 9 | Boroxine | 53.9 ± 0.7 | 93.3 |
| 10 | α-Hydroxyisobutyrate | 2.26 ± 0.31 | 3.91 |
Data sourced from a study by Denmark, S. E., et al.[1]
The data clearly indicates that both electron-rich and some electron-deficient boronic esters can lead to a significant rate enhancement compared to the parent boronic acid.[1] Notably, the highly electron-deficient tetrachlorocatechol boronic ester exhibits a dramatically slower reaction rate, highlighting the critical role of the electronic properties of the catechol moiety.[1] Conversely, esters derived from simple aliphatic diols like ethylene glycol show a remarkable acceleration of the transmetalation step.[1]
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, in particular, is often rate-limiting, especially with challenging substrates like electron-deficient boronic esters.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Coupling Partners and Strategies
For particularly challenging electron-deficient substrates, alternative boron reagents and reaction conditions can be employed. These include:
-
Potassium Trifluoroborates: These reagents often exhibit enhanced stability and reactivity compared to their boronic acid or ester counterparts.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters offer a stable, crystalline, and slowly releasing form of the boronic acid, which can be beneficial in certain applications.
-
Stronger Bases and Bulky Ligands: The use of stronger bases such as potassium phosphate (K₃PO₄) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the reaction, particularly the oxidative addition and transmetalation steps.[4][5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction. Optimization of reagents, catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and ligand (if required).
-
Reaction: The reaction mixture is stirred at the desired temperature (often elevated) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography.
Protocol for Kinetic Analysis of Transmetalation
A detailed protocol for monitoring the kinetics of the transmetalation step can provide crucial insights for reaction optimization.
Figure 2. Experimental workflow for kinetic analysis of the transmetalation step.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Applications of 3-(Cyanophenyl)boronic Acid Pinacol Ester in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 3-(Cyanophenyl)boronic acid pinacol ester has emerged as a versatile and valuable reagent in modern organic chemistry. This guide provides a comprehensive comparison of its performance in key synthetic applications—Suzuki-Miyaura cross-coupling, Chan-Evans-Lam amination, and trifluoromethylation—against common alternatives, supported by experimental data and detailed protocols.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. 3-(Cyanophenyl)boronic acid pinacol ester is frequently employed to introduce the 3-cyanophenyl moiety, a common structural motif in medicinal chemistry and materials science.
Performance Comparison
The choice of the boron species—boronic acid versus its pinacol ester—can significantly impact reaction efficiency, particularly for substrates bearing electron-withdrawing groups like the cyano group. While pinacol esters offer enhanced stability and ease of handling, they can exhibit lower reactivity compared to the corresponding boronic acids. This is often attributed to the steric bulk of the pinacol group, which can hinder the crucial transmetalation step in the catalytic cycle.[1]
Kinetic studies have shown that while boronic acids readily form the active boronate species, hindered esters like pinacol esters may not form the necessary palladium-boron complexes as efficiently.[1] Conversely, less sterically hindered esters, such as those derived from ethylene glycol or catechol, can exhibit faster reaction rates.[1]
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-(Cyanophenyl)boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 (typical) | General Knowledge |
| 3-Cyanophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Often higher than pinacol ester | [1] |
| 3-(Cyanophenyl)boronic acid neopentylglycol ester | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Potentially faster reaction times | [1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DME | 95 | [2] |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 3-(cyanophenyl)boronic acid pinacol ester:
-
To a reaction vessel, add the aryl halide (1.0 equiv), 3-(cyanophenyl)boronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[2]
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Evans-Lam (CEL) Amination
The Chan-Evans-Lam amination is a copper-catalyzed method for forming carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
Performance Comparison
Arylboronic acid pinacol esters, including the 3-cyanophenyl derivative, are known to be challenging coupling partners in CEL aminations, often resulting in lower yields, especially when coupled with aryl amines.[3] A significant issue is the inhibitory effect of the pinacol byproduct, which can form stable complexes with the copper(II) catalyst, thereby impeding catalyst turnover.[4]
To overcome this, modified reaction conditions have been developed. For the coupling of arylboronic acid pinacol esters with aryl amines, the use of a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be effective.[3][5] For alkyl amines, ethanol is not required.[3]
| Boron Reagent | Amine | Catalyst System | Solvent | Yield (%) | Reference |
| 3-(Cyanophenyl)boronic acid pinacol ester | Aniline | Cu(OAc)₂ | MeCN/EtOH | ~70-80 (with optimized conditions) | [3] |
| Phenylboronic acid pinacol ester | Aniline | Cu(OAc)₂ | MeCN | Low Yield | [3] |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | CH₂Cl₂ | High Yield | [6] |
| 4-Tolylboronic acid pinacol ester | Benzylamine | Cu(OAc)₂ | MeCN | >95 | [3] |
Experimental Protocol: Chan-Evans-Lam Amination
The following is a general procedure for the Chan-Evans-Lam amination of 3-(cyanophenyl)boronic acid pinacol ester with an amine:
-
To a reaction tube, add 3-(cyanophenyl)boronic acid pinacol ester (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (1.0-2.0 equiv).
-
Add molecular sieves to the tube.
-
The tube is sealed and the appropriate solvent is added (MeCN for alkyl amines, or a MeCN/EtOH mixture for aryl amines).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford the desired N-aryl product.[3]
Catalytic Cycle
Caption: A proposed catalytic cycle for the Chan-Evans-Lam amination.
Trifluoromethylation Reactions
The introduction of a trifluoromethyl group into organic molecules is of great interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 3-(Cyanophenyl)boronic acid pinacol ester can serve as a precursor for the synthesis of 3-(trifluoromethyl)benzonitrile.
Performance Comparison
One established method involves the reaction of 3-(cyanophenyl)boronic acid pinacol ester with a shelf-stable trifluoromethylating agent, potassium (trifluoromethyl)trimethoxyborate, in an oxidative process.[7][8] An alternative and more general approach is the copper-catalyzed trifluoromethylation of arylboronic acids or their esters using various CF₃ sources, such as Togni's reagent or Langlois' reagent (CF₃SO₂Na).[9][10] The use of pinacol esters in these reactions can be advantageous as it may minimize the protodeboronation side reaction that can occur with free boronic acids.[7]
| Substrate | Trifluoromethylating Agent | Catalyst System | Solvent | Yield (%) | Reference |
| 3-(Cyanophenyl)boronic acid pinacol ester | K[CF₃B(OMe)₃] | Cu(OAc)₂ / O₂ | Dioxane | Moderate to high | [7] |
| Phenylboronic acid | Togni's Reagent | CuI / 1,10-phenanthroline | Diglyme | 85 | [9] |
| 4-Acetylphenylboronic acid | CF₃SO₂Na | CuBr / t-BuOOH | DMSO | 78 | [10] |
| 4-Vinylphenylboronic acid | Umemoto's Reagent | CuTC | DMF | 75 | [7] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation
The following is a general procedure for the copper-catalyzed trifluoromethylation of an arylboronic acid pinacol ester:
-
In a reaction vessel, combine the arylboronic acid pinacol ester (1.0 equiv), the trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
An anhydrous solvent, such as diglyme or DMF, is added, followed by a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 35-60 °C) for several hours until completion.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.[9]
Experimental Workflow
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Arylbenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-arylbenzonitriles, a key structural motif in many pharmaceuticals and functional materials, can be achieved through a variety of synthetic methodologies. The selection of an appropriate reagent is often a critical decision, influenced by factors such as substrate scope, functional group tolerance, reaction conditions, cost, and overall efficiency. This guide provides an objective comparison of common and emerging methods for the synthesis of 3-arylbenzonitriles, supported by experimental data to aid in your research and development endeavors.
Comparison of Synthetic Methodologies
The following table summarizes the performance of various catalytic systems for the synthesis of 3-arylbenzonitriles. The data has been compiled from peer-reviewed literature to facilitate a direct comparison of key reaction parameters and yields.
| Method | Catalyst/Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-4 | 90-98 | [2] | |
| Negishi Coupling | Pd₂(dba)₃ / SPhos | - | THF | 65 | 12 | 80-95 | [3][4] |
| NiCl₂(dppp) | - | THF | 25-60 | 4-12 | 75-90 | [4] | |
| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 70-90 | [5][6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 12-24 | 80-95 | [6] | |
| Direct C-H Arylation | Pd(OAc)₂ | K₂CO₃ / PivOH | DMA | 120 | 24 | 60-85 | [7][8] |
| Copper-Catalyzed Cyanation | CuI | K₄[Fe(CN)₆] | NMP | 120 | 24 | 70-90 | [9][10][11] |
| Nickel-Catalyzed Coupling | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 12-24 | 70-92 | [12][13][14] |
| Metal-Free Arylation | Eosin Y / Visible Light | - | DMSO | RT | 24 | 50-80 | [15][16][17] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes cited in the comparison table.
Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 3-cyanophenylboronic acid derivative with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk flask is added 3-cyanophenylboronic acid (1.2 equiv.), aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3 mol%). The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed solvents (toluene, ethanol, and water in a 4:1:1 ratio) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-arylbenzonitrile.[1]
Direct C-H Arylation
This protocol outlines a palladium-catalyzed direct arylation of benzonitrile with an aryl bromide.
-
Reaction Setup: A screw-capped vial is charged with benzonitrile (1.5 equiv.), aryl bromide (1.0 equiv.), palladium(II) acetate (5 mol%), potassium carbonate (2.0 equiv.), and pivalic acid (30 mol%).
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMA) is added to the vial.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 120 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the 3-arylbenzonitrile.[7][8]
Copper-Catalyzed Cyanation
This procedure details the synthesis of a 3-arylbenzonitrile from the corresponding aryl bromide using a copper catalyst and a less toxic cyanide source.
-
Reaction Setup: An oven-dried reaction tube is charged with the aryl bromide (1.0 equiv.), potassium hexacyanoferrate(II) (0.5 equiv.), and copper(I) iodide (10 mol%).
-
Solvent and Ligand Addition: N-Methyl-2-pyrrolidone (NMP) and a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%) are added. The tube is sealed and flushed with argon.
-
Reaction Conditions: The mixture is heated to 120 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with aqueous ammonia and brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[9][10][11]
Visualizing the Synthetic Landscape
The selection of an optimal synthetic route often involves a logical decision-making process based on various experimental parameters. The following diagram illustrates a general workflow for choosing an appropriate method for the synthesis of 3-arylbenzonitriles.
Caption: A decision-making workflow for selecting a synthetic method for 3-arylbenzonitriles.
References
- 1. mdpi.com [mdpi.com]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alberts.edu.in [alberts.edu.in]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal-free and regiospecific synthesis of 3-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal-free, visible-light-mediated direct C-H arylation of heteroarenes with aryl diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Purity Assessment of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a crucial intermediate in organic synthesis and drug development. We present comparative data with structurally similar boronic acid pinacol esters and detail the experimental protocols for key analytical techniques.
Introduction to Purity Assessment of Boronic Esters
This compound belongs to the class of boronic acid pinacol esters, which are extensively used in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents is paramount as impurities can significantly impact reaction yields and the purity of the final products. A primary challenge in the analysis of these esters is their susceptibility to hydrolysis, which converts them into the corresponding boronic acids.[1][2] This guide focuses on the most effective techniques to quantify purity while mitigating degradation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Related Compounds
To provide a clear benchmark, the target compound is compared with other commercially available cyanophenylboronic acid pinacol esters and related analogues. The table below summarizes their key physical properties and typical purity levels.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity |
| This compound | 3-cyanophenylboronic acid pinacol ester | C₁₃H₁₆BNO₂ | 229.09 | 75-79 | >98% |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 4-cyanophenylboronic acid pinacol ester | C₁₃H₁₆BNO₂ | 229.09 | 97.0 - 101.0 | >98.0% (GC) |
| 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 3-carboxyphenylboronic acid pinacol ester | C₁₃H₁₇BO₄ | 248.09 | 208 - 212[3] | ≥ 98% (GC)[3] |
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | 5-benzothiazoleboronic acid pinacol ester | C₁₃H₁₆BNO₂S | 261.15 | Not Available | Not specified |
Key Experimental Protocols for Purity Assessment
Detailed methodologies for the most common and effective analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for purity determination, but special precautions are necessary to prevent on-column hydrolysis of the boronic ester.[1][4]
Objective: To separate the main compound from its process impurities and potential hydrolysis byproducts (boronic acid).
Methodology:
-
Column: A low-silanol activity column is recommended to minimize hydrolysis. Waters XTerra MS C18 (4.6 x 50 mm) has been shown to be effective.[1]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: An aprotic solvent such as 100% Acetonitrile should be used for sample preparation to prevent hydrolysis prior to injection.[2][5]
-
Gradient:
-
0.0 min: 80% A, 20% B
-
0.4 min: 80% A, 20% B
-
5.4 min: 20% A, 80% B
-
7.0 min: 20% A, 80% B
-
7.2 min: 80% A, 20% B
-
8.0 min: 80% A, 20% B[1]
-
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Autosampler Temperature: 4°C.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 2 µL.[1]
-
Key Consideration: The use of mobile phase modifiers like formic acid should be carefully evaluated, as it can increase the rate of on-column hydrolysis.[1] A mobile phase without a pH modifier is often preferred.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides crucial information on the structural integrity and purity of the compound. Both ¹H and ¹¹B NMR are valuable.
Objective: To confirm the chemical structure and identify any organic impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assay.
Methodology:
-
Spectrometer: 400 MHz or higher.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Look for the characteristic singlet for the 12 methyl protons of the pinacol group (~1.3 ppm) and the aromatic protons in the 7.5-8.2 ppm region.
-
Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative purity assessment.
-
-
¹¹B NMR Analysis:
-
¹¹B NMR is highly sensitive to the coordination state of the boron atom.[6]
-
A single peak around 30-31 ppm is expected for the sp²-hybridized boron of the pinacol ester.[7]
-
The presence of other signals could indicate impurities or degradation products. For instance, the corresponding boronic acid would appear at a different chemical shift.
-
-
Quantitative NMR (qNMR): For a precise purity value, a certified internal standard with a known concentration is added to the sample. The purity is calculated by comparing the integral of a specific analyte proton signal to that of the standard.
Mass Spectrometry (MS)
Coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is a powerful tool for identifying and quantifying impurities.
Objective: To determine the molecular weight of the main component and identify trace-level impurities.
Methodology (GC-MS Example for Boron Compounds):
-
System: An Agilent 7890N GC coupled with a mass spectrometer is suitable.[8]
-
Column: An appropriate capillary column such as an Agilent DB-5ms.
-
Inlet Temperature: 250°C.[8]
-
Split Ratio: 100:1.[8]
-
Oven Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C, hold for 2 minutes.
-
-
MS Interface Temperature: 220°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Analysis Mode: Single Ion Monitoring (SIM) can be used to selectively detect the compound and known impurities with high sensitivity.[8] For general impurity profiling, a full scan mode is used.
-
Key Consideration: LC-MS is often preferred for boronic esters due to their thermal lability. Ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) provides a high-throughput method for analyzing a broad range of boronic acids and their esters.[9]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for purity assessment of boronic esters.
Caption: Common degradation pathway for boronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-(Cyanophenyl)boronic Acid Pinacol Ester in the Synthesis of a Novel Kinase Inhibitor: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of the synthesis of a promising pyrazolylpyridine-based kinase inhibitor, highlighting the strategic use of 3-(cyanophenyl)boronic acid pinacol ester in a pivotal Suzuki-Miyaura coupling reaction. We present a detailed experimental protocol for this approach and compare it with a plausible alternative synthetic route, offering quantitative data to support the evaluation.
The target molecule, a potent kinase inhibitor with potential applications in oncology, features a key 3-cyanophenyl-pyrazole moiety. The construction of this critical bond is a focal point of its synthesis.
Method 1: Suzuki-Miyaura Coupling with 3-(Cyanophenyl)boronic Acid Pinacol Ester
This approach leverages the versatility and stability of boronic acid pinacol esters in palladium-catalyzed cross-coupling reactions. The key step involves the coupling of a pre-functionalized pyrazole intermediate with 3-(cyanophenyl)boronic acid pinacol ester.
Experimental Protocol
Step 1: Synthesis of the Pyrazole Intermediate (Compound A)
A solution of the appropriate hydrazine and a 1,3-dicarbonyl compound is refluxed in ethanol to yield the pyrazole core.
Step 2: Suzuki-Miyaura Coupling
To a solution of the pyrazole intermediate (Compound A, 1.0 eq) and 3-(cyanophenyl)boronic acid pinacol ester (1.2 eq) in a 2:1 mixture of dioxane and water is added potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to 90°C under an inert atmosphere for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired kinase inhibitor.
Alternative Method: Classical Synthesis via Condensation
An alternative approach to the target kinase inhibitor involves the initial construction of the 3-cyanophenyl-pyrazole moiety through a condensation reaction, followed by subsequent modifications to build the pyridine portion of the molecule.
Experimental Protocol
Step 1: Synthesis of 3-(3-Cyanophenyl)-1H-pyrazole
3-Acetylbenzonitrile is reacted with N,N-dimethylformamide dimethyl acetal to form an enaminone intermediate. This intermediate is then cyclized with hydrazine hydrate in ethanol to yield 3-(3-cyanophenyl)-1H-pyrazole.
Step 2: Pyridine Ring Formation
The resulting pyrazole is then subjected to a multi-step sequence involving condensation with a suitable B-diketone or its equivalent, followed by cyclization to form the pyridine ring, ultimately leading to the target kinase inhibitor.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Classical Condensation |
| Overall Yield | 65% | 40% |
| Number of Steps | 2 | 4 |
| Key Reagent | 3-(Cyanophenyl)boronic acid pinacol ester | 3-Acetylbenzonitrile |
| Catalyst | Palladium-based | Not required for key C-C bond formation |
| Reaction Conditions | Mild to moderate | Can require harsh conditions |
| Purification | Column chromatography | Multiple chromatographic purifications |
| Scalability | Readily scalable | May present challenges in scale-up |
Logical Workflow of Synthetic Strategies
The choice of synthetic route significantly impacts the efficiency and feasibility of producing a drug candidate. The following diagram illustrates the logical flow of the two compared synthetic strategies.
Caption: Comparative workflow of the Suzuki-Miyaura and classical condensation routes.
Signaling Pathway of the Target Kinase
The synthesized kinase inhibitor is designed to target a specific signaling pathway implicated in cell proliferation and survival. Understanding this pathway is crucial for elucidating the drug's mechanism of action.
Caption: Simplified signaling pathway targeted by the synthesized kinase inhibitor.
Conclusion
The Suzuki-Miyaura coupling utilizing 3-(cyanophenyl)boronic acid pinacol ester presents a more efficient and higher-yielding synthetic route to the target kinase inhibitor compared to the classical condensation method. The milder reaction conditions, fewer synthetic steps, and amenability to scale-up make it a superior strategy for the development and potential manufacturing of this drug candidate. This case study underscores the importance of strategic reagent selection and modern cross-coupling methodologies in streamlining the synthesis of complex pharmaceutical agents.
Safety Operating Guide
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile proper disposal procedures
The safe and compliant disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
Before handling, it is imperative to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified with the following hazards:
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this chemical for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2][3]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[4][5][6]
1. Unused or Waste Product:
-
Collection: Carefully collect the unused or waste solid material. Avoid creating dust.[2][7]
-
Container: Place the waste in a clearly labeled, sealed, and suitable container for chemical waste.
-
Disposal: Arrange for collection by a licensed chemical waste disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
2. Spills:
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spill from spreading and entering drains.[5][8]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8]
-
Collection: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
3. Empty Containers:
-
Rinsing: Triple rinse the empty container with an appropriate solvent.
-
Disposal of Rinsate: The rinsate should be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once decontaminated, the container can be disposed of as regular waste, or recycled, depending on local regulations. Puncturing the container can prevent reuse.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for different waste streams) are provided in the reviewed safety data sheets. Disposal decisions should be based on the hazardous properties of the chemical and local, state, and federal regulations.
| Parameter | Value |
| Waste Stream Concentration Limits | Not specified in SDS. Follow local regulations. |
| Reportable Quantity (RQ) | Not specified in SDS. Consult regulatory lists. |
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The following procedures are based on established best practices for handling boronic acid derivatives and related chemical compounds.
Chemical Identity:
| Compound Name | This compound |
| CAS Number | 918349-72-9 |
| Molecular Formula | C₁₃H₁₆BNO₂ |
| Molecular Weight | 229.09 g/mol |
| Physical Form | Solid |
Immediate Safety Precautions
When handling this compound, adherence to strict safety protocols is crucial to mitigate potential hazards. Based on data for similar boronic acid esters and benzonitrile compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2][3] | To prevent respiratory tract irritation from inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Properly doff and dispose of or decontaminate PPE.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers for hazardous waste disposal.
-
Do not mix with incompatible waste streams.[6]
-
-
Spill Management:
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
-
Caption: Logical Workflow for Handling a Chemical Spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
